kipukasin D
Description
kipukasin D has been reported in Aspergillus versicolor with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22N2O9 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C19H22N2O9/c1-9-6-10(27-2)7-11(28-3)14(9)18(25)30-16-12(8-22)29-17(15(16)24)21-5-4-13(23)20-19(21)26/h4-7,12,15-17,22,24H,8H2,1-3H3,(H,20,23,26)/t12-,15-,16-,17-/m1/s1 |
InChI Key |
LQYPUZKOEZWGBX-BASLNEPJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)CO)OC)OC |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)CO)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Biological Activity of Kipukasin D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kipukasin D is a nucleoside derivative belonging to a class of aroyl uridine compounds isolated from the fungus Aspergillus versicolor.[1][2][3] First identified in Hawaiian isolates of the fungus, the kipukasins represent a unique structural class of natural products.[1][2] While the complete molecular mechanism of action for this compound remains to be fully elucidated, initial studies have highlighted its potential as an antibacterial agent. This technical guide provides a comprehensive summary of the currently available scientific information regarding the biological activity of this compound, with a focus on its antimicrobial properties.
Core Biological Activity: Antibacterial Effects
The primary biological activity reported for this compound is its antibacterial effect, particularly against Gram-positive bacteria.[4] Research has demonstrated its activity against Staphylococcus epidermidis.[4]
Quantitative Data on Antibacterial Activity
The following table summarizes the available quantitative data on the antibacterial activity of this compound and related kipukasin compounds.
| Compound | Target Organism | Assay Type | Activity (MIC) | Reference |
| This compound | Staphylococcus epidermidis | Not Specified | 50.0 μM | [4] |
| Kipukasin H | Staphylococcus epidermidis | Not Specified | 12.5 μM | [4] |
| Kipukasin I | Staphylococcus epidermidis | Not Specified | 12.5 μM | [4] |
| Kipukasin E | Staphylococcus epidermidis | Not Specified | 50.0 μM | [4] |
| Kipukasin A | Staphylococcus aureus (ATCC 29213) | Disk Diffusion | 18-mm zone of inhibition at 100 μ g/disk | [2] |
| Kipukasin B | Bacillus subtilis (ATCC 6051) | Disk Diffusion | 12-mm zone of inhibition at 100 μ g/disk | [2] |
Experimental Methodologies
Isolation and Purification of this compound
The kipukasins, including this compound, were originally isolated from solid-substrate fermentation cultures of Aspergillus versicolor.[1][2] A general workflow for the isolation of these compounds is depicted below.
Figure 1. A generalized workflow for the isolation and identification of this compound.
Antibacterial Susceptibility Testing
The antibacterial activity of this compound was evaluated against Staphylococcus epidermidis. While the specific details of the minimum inhibitory concentration (MIC) assay were not provided in the available literature, a standard disk diffusion assay was described for other kipukasins.[2] A generalized protocol for such an assay is as follows:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. epidermidis) is prepared.
-
Agar Plate Inoculation: The surface of an appropriate agar medium is uniformly inoculated with the bacterial suspension.
-
Application of Test Compound: A sterile paper disk impregnated with a known concentration of the test compound (e.g., this compound) is placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions for bacterial growth.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured.
Postulated Mechanism of Action and Future Directions
The precise molecular mechanism by which this compound exerts its antibacterial effects has not yet been reported. As a nucleoside derivative, it is plausible that its mechanism could involve interference with nucleic acid synthesis or other essential metabolic pathways that utilize nucleosides. However, this remains speculative without further experimental evidence.
Future research should focus on:
-
Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific molecular target(s) of this compound within bacterial cells.
-
Enzymatic Assays: Investigating the inhibitory effects of this compound on key bacterial enzymes involved in DNA replication, RNA transcription, or cell wall biosynthesis.
-
Comprehensive Signaling Pathway Analysis: Determining if this compound affects any bacterial signaling pathways.
At present, there is no scientific literature linking this compound to the inhibition of STAT3 or the induction of apoptosis.
This compound is a natural product with demonstrated antibacterial activity against Staphylococcus epidermidis. While its discovery and initial characterization have been established, a significant knowledge gap exists regarding its specific mechanism of action. Further in-depth studies are required to elucidate the molecular basis of its antibacterial properties, which will be crucial for any future consideration of this compound in a drug development context. The information presented in this guide summarizes the current state of knowledge and highlights the areas where further research is needed.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. Kipukasins: Nucleoside derivatives from Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kipukasins, nucleoside derivatives from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of research on natural products from marine-derived Aspergillus species as a source against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Nucleoside: A Technical Guide to the Discovery and Isolation of Kipukasin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kipukasin D, a unique aroyl uridine derivative, belongs to a family of nucleoside compounds isolated from the fungus Aspergillus versicolor. First identified from two distinct Hawaiian isolates, this natural product presents a novel chemical scaffold that warrants further investigation for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, offering detailed experimental protocols and a summary of its known properties. While its specific mechanism of action and impact on cellular signaling pathways remain to be elucidated, this document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this intriguing molecule.
Discovery and Origin
This compound was first discovered as part of a broader investigation into the secondary metabolites of two different Hawaiian isolates of the fungus Aspergillus versicolor.[1] One isolate was obtained from a basidioma of Gandoderma australe in a montane mesic forest, while the other was found on a dead hardwood branch in a subalpine dry forest.[1] The initial extracts of the fungal cultures exhibited anti-insectan activity, which was primarily attributed to the known mycotoxin sterigmatocystin.[1] However, further analysis revealed the presence of a series of previously unidentified nucleoside derivatives, which were named kipukasins A-G, with this compound being one of these novel compounds.[1]
Physicochemical and Structural Characterization
The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₂O₉ |
| Molecular Weight | 422.13253 g/mol |
| Appearance | Colorless glass |
| Optical Rotation ([α]D25) | -27 (c 0.19, MeOH) |
| UV Absorbance (λmax) | 210 nm (log ε 4.4), 257 nm (log ε 3.8) |
| IUPAC Name | [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate[2] |
| PubChem CID | 23624921[2] |
Experimental Protocols
The following protocols are based on the methodologies described in the discovery of this compound and general practices for the isolation of fungal secondary metabolites.
Fungal Cultivation and Fermentation
Objective: To cultivate Aspergillus versicolor on a solid substrate to promote the production of secondary metabolites, including this compound.
Materials:
-
Aspergillus versicolor isolate (e.g., NRRL 35600)
-
Solid rice substrate
-
Sterile fermentation flasks or bags
-
Incubator
Protocol:
-
Prepare the solid rice substrate by autoclaving rice with an appropriate amount of water to ensure moisture without excess liquid.
-
Inoculate the sterile rice substrate with a culture of Aspergillus versicolor.
-
Incubate the solid-substrate fermentation cultures in a controlled environment (temperature, humidity, and light conditions) for a period sufficient for fungal growth and secondary metabolite production (typically several weeks).
-
Monitor the cultures for growth and signs of metabolite production.
Extraction and Initial Purification
Objective: To extract the secondary metabolites from the fungal culture and perform an initial separation.
Materials:
-
Organic solvents (e.g., ethyl acetate, methanol, dichloromethane)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent partitioning apparatus
Protocol:
-
Harvest the fungal culture and exhaustively extract with a suitable organic solvent such as ethyl acetate.
-
Concentrate the crude extract in vacuo using a rotary evaporator.
-
The crude extract can be partitioned between immiscible solvents (e.g., hexane and methanol) to separate compounds based on polarity.
-
Subject the methanol-soluble portion to open column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the compounds of interest.
Isolation of this compound
Objective: To purify this compound to homogeneity from the enriched fractions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
Protocol:
-
Pool the fractions from the silica gel chromatography that show the presence of this compound.
-
Concentrate the pooled fractions and dissolve the residue in a suitable solvent for HPLC injection.
-
Perform preparative or semi-preparative reversed-phase HPLC using a suitable solvent system (e.g., a gradient of acetonitrile in water).
-
Monitor the elution profile at a wavelength where this compound absorbs (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the isolated compound by analytical HPLC and confirm its identity using NMR and MS analysis.
Biological Activity
To date, the biological activity of this compound has been minimally explored. The available data is summarized in the table below.
| Assay Type | Organism/Cell Line | Result | Concentration |
| Antibacterial | Staphylococcus aureus | Inactive | 100 µ g/disk |
| Antibacterial | Bacillus subtilis | Inactive | 100 µ g/disk |
| Antifungal | Aspergillus flavus | No activity | 200 µ g/disk |
| Antifungal | Fusarium verticillioides | No activity | 200 µ g/disk |
| Antifungal | Candida albicans | No activity | 200 µ g/disk |
Signaling Pathways: An Uncharted Territory
A critical aspect of understanding the potential of a novel compound is the elucidation of its mechanism of action, including its effects on cellular signaling pathways. As of the current literature, the specific biological targets and signaling pathways modulated by this compound have not been identified. This represents a significant knowledge gap and a promising area for future research.
The structural similarity of this compound to uridine suggests that it might interfere with nucleoside metabolism or signaling. Uridine and its derivatives are known to interact with P2Y receptors and can influence various cellular processes, including nucleic acid synthesis and protein glycosylation.[3]
Visualizations
Experimental Workflow for Discovery and Isolation
Caption: Experimental workflow for the discovery and isolation of this compound.
Hypothetical Workflow for Elucidating Signaling Pathways
Caption: A hypothetical workflow for identifying the signaling pathways affected by this compound.
Conclusion and Future Directions
This compound represents a novel, naturally occurring aroyl uridine derivative with a well-defined structure. While initial bioactivity screenings have not revealed significant antimicrobial properties, its unique chemical features merit further investigation. The most pressing need in the study of this compound is the elucidation of its biological target(s) and its effects on cellular signaling pathways. The hypothetical workflow presented in this guide outlines a potential roadmap for such investigations. Future research should focus on broader bioactivity screening, including antiviral, anticancer, and immunomodulatory assays. Identifying the mechanism of action of this compound will be crucial in determining its potential as a lead compound for drug development.
References
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Kipukasin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kipukasin D, an aroyl uridine derivative isolated from the fungus Aspergillus versicolor, represents a class of nucleoside natural products with potential bioactivity.[1] Despite its structural characterization, the biosynthetic pathway responsible for its formation remains unelucidated. This technical whitepaper addresses this knowledge gap by proposing a putative biosynthetic pathway for this compound based on established principles of fungal secondary metabolism. We dissect the probable origins of its core components—the uracil-1-β-D-ribofuranoside moiety and the modified benzoate unit—and outline a hypothetical enzymatic assembly line. Furthermore, this document provides a comprehensive overview of the experimental methodologies that would be required to validate this proposed pathway, including genome mining, genetic manipulation, and isotopic labeling studies. This guide serves as a foundational resource for researchers aiming to unravel the genetic and biochemical blueprint of kipukasin biosynthesis, a critical step for future bioengineering and drug development efforts.
Molecular Profile of this compound and Its Analogs
This compound is part of a family of related aroyl uridine derivatives produced by Aspergillus versicolor.[1] The core structure consists of a uridine nucleoside esterified with a substituted benzoic acid. The structural variations among the known kipukasins primarily involve modifications to the aroyl group and the ribose sugar, such as acetylation and methylation.[1]
| Compound | Molecular Formula | Key Structural Features | Reference |
| This compound | C₁₉H₂₂N₂O₉ | Uridine acylated with a 2,4-dihydroxy-6-methylbenzoyl group. Lacks the acetate group present on other kipukasins. | [1] |
| Kipukasin A | C₂₁H₂₄N₂O₁₀ | Uridine with an acetylated ribose and a 2,4-dimethoxy-6-methylbenzoyl group. | [1] |
| Kipukasin B | C₂₀H₂₂N₂O₁₀ | Uridine with an acetylated ribose and a 2-hydroxy-4-methoxy-6-methylbenzoyl group. | [1] |
| Kipukasin C | C₂₀H₂₂N₂O₁₀ | Uridine with an acetylated ribose and a 4-hydroxy-2-methoxy-6-methylbenzoyl group. | [1] |
| Kipukasin F | C₂₁H₂₄N₂O₁₀ | N-methylated uridine with an acetylated ribose and a 2-hydroxy-4-methoxy-6-methylbenzoyl group. | [1] |
| Kipukasin G | C₁₉H₂₂N₂O₉ | N-methylated uridine with a 2-hydroxy-4-methoxy-6-methylbenzoyl group; lacks the acetyl group. | [1] |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound has not been experimentally determined. The following represents a putative pathway constructed from established knowledge of fungal secondary metabolism, particularly polyketide and nucleoside biosynthesis.[2][3][4] The pathway can be logically divided into three stages: formation of the uridine precursor, synthesis of the aroyl moiety, and the final assembly.
Formation of the Uridine Precursor
The uracil-1-β-D-ribofuranoside component of this compound is derived from primary metabolism. Fungi synthesize uridine monophosphate (UMP) through well-conserved de novo and salvage pathways.[5][6] In the de novo pathway, precursors like L-glutamine and L-aspartate are converted through a series of enzymatic steps into UMP.[6] This UMP is then available for incorporation into the this compound scaffold.
Putative Biosynthesis of the Aroyl Moiety
The 2,4-dihydroxy-6-methylbenzoic acid core of the aroyl moiety is likely synthesized by a fungal Type I iterative polyketide synthase (PKS).[4] This multifunctional enzyme would utilize a starter unit, likely acetyl-CoA, and multiple extender units of malonyl-CoA.
The proposed PKS-mediated synthesis would proceed as follows:
-
Initiation: The PKS is primed with one molecule of acetyl-CoA.
-
Elongation & Processing: Three successive condensations with malonyl-CoA units extend the polyketide chain. During this process, the β-keto groups are likely processed by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS, although some keto groups must be retained to enable subsequent cyclization.
-
Cyclization & Aromatization: The completed polyketide chain is cyclized and aromatized, likely catalyzed by a product template (PT) domain within the PKS or a separate cyclase enzyme, to form the aromatic ring.
-
Tailoring: After release from the PKS, the aromatic intermediate would undergo tailoring modifications by dedicated enzymes encoded within the same biosynthetic gene cluster (BGC). For this compound, this would involve at least one hydroxylation step catalyzed by a monooxygenase (e.g., a P450 enzyme) to generate the dihydroxy pattern.
Assembly and Final Modifications
The final stage involves the coupling of the aroyl moiety to the uridine nucleoside.
-
Aroyl Activation: The synthesized benzoic acid derivative is likely activated by an acyl-CoA synthetase, forming an energy-rich thioester (e.g., 2,4-dihydroxy-6-methylbenzoyl-CoA).
-
Esterification: An acyltransferase enzyme would then catalyze the transfer of the activated aroyl group to one of the hydroxyl groups on the ribose ring of uridine, forming the final ester bond of this compound.
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway requires a multi-pronged approach combining bioinformatics, molecular genetics, and analytical chemistry.
Identification of the Biosynthetic Gene Cluster (BGC)
The genes responsible for this compound biosynthesis are expected to be co-located in a BGC within the Aspergillus versicolor genome.
-
Genome Sequencing: The first step is to obtain a high-quality whole-genome sequence of a this compound-producing strain of A. versicolor.
-
Bioinformatic Analysis: The genome would be analyzed using tools like antiSMASH or FungiDB to identify putative BGCs. The search would focus on clusters containing a PKS gene, alongside genes encoding tailoring enzymes (e.g., P450 monooxygenases, methyltransferases), acyl-CoA synthetases, and acyltransferases, which are consistent with the proposed pathway.
Functional Characterization of Genes
Once a candidate BGC is identified, the function of its constituent genes must be determined.
-
Gene Knockout: Targeted deletion of key genes (e.g., the PKS gene) in A. versicolor should be performed using CRISPR-Cas9 or homologous recombination. The resulting mutant would be cultured, and its metabolic profile analyzed by HPLC-MS. Abolition of this compound production in the knockout strain would confirm the BGC's involvement.
-
Heterologous Expression: The entire BGC or subsets of genes can be expressed in a genetically tractable host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. Successful production of this compound or its intermediates in the heterologous host would provide definitive proof of the cluster's function.
Isotopic Labeling Studies
To confirm the precursor units and the polyketide backbone assembly, feeding experiments with stable isotope-labeled precursors would be conducted.
-
Protocol: The A. versicolor culture would be supplemented with ¹³C-labeled precursors, such as [1-¹³C]acetate, [2-¹³C]acetate, or [U-¹³C]glucose.
-
Analysis: this compound would be isolated from the culture, and the incorporation and distribution of the ¹³C label would be analyzed by NMR spectroscopy and mass spectrometry. The resulting labeling pattern would confirm the polyketide origin of the aroyl moiety and identify the starter and extender units.
In Vitro Enzymatic Assays
To understand the precise function of key enzymes, in vitro assays are essential.
-
Protein Expression and Purification: Genes of interest (e.g., the PKS, acyltransferase) would be cloned into an expression vector and overexpressed in E. coli or another suitable host. The enzymes would then be purified.
-
Activity Assays: The purified enzyme would be incubated with its hypothesized substrate(s) (e.g., acetyl-CoA and malonyl-CoA for the PKS; activated aroyl-CoA and uridine for the acyltransferase). The reaction products would be analyzed by HPLC, MS, and NMR to confirm the enzyme's catalytic function.
Conclusion and Future Outlook
The biosynthesis of this compound remains an unexplored frontier in fungal natural product chemistry. This whitepaper provides a robust, logical framework for its putative biosynthetic pathway, grounded in the fundamental principles of secondary metabolism. The proposed pathway, involving a Type I PKS, tailoring enzymes, and a final acyltransfer reaction, presents a series of testable hypotheses. The experimental workflow detailed herein offers a clear roadmap for researchers to systematically uncover the genetic and enzymatic machinery responsible for producing this unique nucleoside derivative. Elucidating the this compound pathway will not only fill a significant gap in our knowledge but also provide the molecular tools necessary for the combinatorial biosynthesis and bioengineering of novel nucleoside analogs for potential therapeutic applications.
References
- 1. Kipukasins: Nucleoside derivatives from Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the biosynthesis of nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside antibiotics: biosynthesis, regulation, and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Xylariolide D in Penicillium crustosum Implies a Chain Branching Reaction Catalyzed by a Highly Reducing Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption to de novo uridine biosynthesis alters β-1,3-glucan masking in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine biosynthesis in Saccharomyces cerevisiae: the ura2 cluster gene, its multifunctional enzyme product, and other structural or regulatory genes involved in de novo UMP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Kipukasin D: A Technical Guide for Researchers
An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Novel Nucleoside Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kipukasin D is a naturally occurring aroyl uridine derivative isolated from the fungus Aspergillus versicolor.[1][2] As a member of the kipukasin family of nucleoside analogues, it represents a scaffold of interest for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are also presented. The guide aims to serve as a foundational resource for researchers investigating this and related compounds for potential applications in drug discovery and development.
Chemical Structure and Properties
This compound possesses a molecular formula of C₁₉H₂₂N₂O₉ and has a molecular weight of 422.4 g/mol .[1][2] The chemical structure was elucidated through extensive analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.[1] Its formal IUPAC name is [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate.[2] The structure consists of a uracil-1-β-D-ribofuranoside moiety where the 3'-hydroxyl group is esterified with a 2,4-dimethoxy-6-methylbenzoic acid.[1]
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided in Table 1. Experimental data for properties such as melting point, solubility, and pKa are not currently available in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O₉ | [1][2] |
| Molecular Weight | 422.4 g/mol | [2] |
| Exact Mass | 422.13253028 Da | [2] |
| XLogP3 | -0.3 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 10 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Topological Polar Surface Area | 144 Ų | [2] |
| Complexity | 699 | [2] |
| SMILES | CC1=CC(=CC(=C1C(=O)O[C@@H]2--INVALID-LINK--N3C=CC(=O)NC3=O">C@HCO)OC)OC | [2] |
| IUPAC Name | [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate | [2] |
Biological Activity
This compound has been identified as a metabolite from the fungus Aspergillus versicolor and has demonstrated antibacterial properties.[1]
Antibacterial Activity
This compound has shown activity against Gram-positive bacteria. Specifically, it exhibited an inhibitory effect on Staphylococcus epidermidis. The bioactivity of other kipukasin analogues, such as kipukasin A and B, has been noted against Staphylococcus aureus and Bacillus subtilis, respectively.[1] A summary of the known antibacterial activity of this compound is presented in Table 2.
| Organism | Assay Type | Activity | Source |
| Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC) | 50.0 μM |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methods described for the isolation of the kipukasin family of compounds from Aspergillus versicolor.[1]
-
Fermentation: Aspergillus versicolor (NRRL 35600) is cultured on a solid rice substrate at 25°C for 30 days.
-
Extraction: The fermented rice culture is extracted with ethyl acetate. The resulting solution is filtered and evaporated to dryness to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent partitioning to separate compounds based on polarity.
-
Chromatography:
-
Sephadex LH-20: The extract is first fractionated using a Sephadex LH-20 column.
-
Reversed-Phase HPLC: Fractions containing this compound are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile and water as the mobile phase.
-
Structural Elucidation
The chemical structure of this compound was determined using a combination of NMR spectroscopy and mass spectrometry.[1]
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (HMBC, NOESY) NMR experiments are performed to determine the connectivity and stereochemistry of the molecule. The assignment of the uracil-1-β-D-ribofuranoside moiety is confirmed by comparison with known standards. The position of the aroyl group is determined by observing HMBC correlations between the protons of the ribose unit and the carbons of the benzoate group.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the elemental composition and confirm the molecular weight of the compound.
Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against S. epidermidis can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized suspension of S. epidermidis is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Mechanism of Action
The precise mechanism of action of this compound against Staphylococcus epidermidis has not been elucidated. However, as a nucleoside analogue, it is plausible that its antibacterial activity stems from the disruption of nucleic acid synthesis or other related metabolic pathways.
Potential, yet unconfirmed, mechanisms of action include:
-
Inhibition of DNA/RNA Synthesis: this compound could be metabolized into a fraudulent nucleotide that, when incorporated into DNA or RNA, leads to chain termination or a non-functional nucleic acid. Alternatively, it could act as an inhibitor of enzymes crucial for nucleotide biosynthesis or polymerization, such as DNA polymerase or RNA polymerase.
-
Disruption of Cell Wall Synthesis: Some nucleoside antibiotics are known to interfere with the synthesis of the bacterial cell wall.
-
Inhibition of Protein Synthesis: The compound could potentially interfere with ribosomal function or the synthesis of essential amino acids.
Further research is required to determine the specific molecular target(s) of this compound in S. epidermidis.
References
Spectroscopic and Structural Elucidation of Kipukasin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and structural elucidation of Kipukasin D, a nucleoside derivative isolated from the fungus Aspergillus versicolor. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.
Introduction
This compound is a member of the kipukasin family of aroyl uridine derivatives, first isolated from solid-substrate fermentation cultures of two Hawaiian isolates of Aspergillus versicolor.[1][2] Its molecular formula has been determined as C₁₉H₂₂N₂O₉ based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.[1] Like other nucleoside analogues, kipukasins have been investigated for their potential biological activities, with some members of the family showing modest activity against Gram-positive bacteria.[1][2] This guide focuses on the key spectroscopic data and the experimental workflow for the isolation and characterization of this compound.
Spectroscopic Data
The structural determination of this compound was achieved through comprehensive analysis of its NMR and MS data. The following tables summarize the key quantitative spectroscopic information.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 5 | 7.45 | d | 8.1 |
| 6 | 5.76 | d | 8.1 |
| 1' | 5.92 | d | 4.8 |
| 2' | 4.51 | dd | 5.1, 4.8 |
| 3' | 5.48 | t | 5.1 |
| 4' | 4.30 | m | |
| 5'a | 3.99 | dd | 12.6, 2.4 |
| 5'b | 3.86 | dd | 12.6, 2.7 |
| 3'' | 6.40 | d | 2.1 |
| 5'' | 6.36 | d | 2.1 |
| 6''-CH₃ | 2.37 | s | |
| 2''-OCH₃ | 3.79 | s | |
| 4''-OCH₃ | 3.82 | s | |
| 4'-OH | 3.31 | d | 4.8 |
| 5'-OH | 2.58 | t | 6.0 |
| NH | 8.65 | br s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δ (ppm) |
| 2 | 150.8 |
| 4 | 162.9 |
| 5 | 103.4 |
| 6 | 140.4 |
| 1' | 89.1 |
| 2' | 70.3 |
| 3' | 75.3 |
| 4' | 84.1 |
| 5' | 61.3 |
| 1'' | 114.7 |
| 2'' | 160.0 |
| 3'' | 96.9 |
| 4'' | 162.9 |
| 5'' | 99.4 |
| 6'' | 142.1 |
| 7'' | 166.4 |
| 6''-CH₃ | 22.0 |
| 2''-OCH₃ | 55.7 |
| 4''-OCH₃ | 55.9 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₂₂N₂O₉ |
| Precursor Ion (m/z) | 423.1398 [M+H]⁺ |
| MS Level | MS2 |
| Collision Energy | 45 HCD |
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound, based on the original research and general laboratory practices for natural product chemistry.
Fungal Cultivation and Extraction
-
Organism: Aspergillus versicolor (NRRL 35600) was cultured on a solid rice substrate.
-
Incubation: The fungus was incubated at 25 °C for 30 days.
-
Extraction: The fermented rice culture was extracted with ethyl acetate (EtOAc). The resulting crude extract was then concentrated under reduced pressure.
Isolation and Purification
-
Solvent Partitioning: The crude EtOAc extract was subjected to solvent partitioning to separate compounds based on polarity.
-
Size-Exclusion Chromatography: The partitioned extract was chromatographed on a Sephadex LH-20 column to separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): Final purification was achieved using reversed-phase HPLC to yield pure this compound.
NMR Spectroscopy
-
Instrument: ¹H and ¹³C NMR spectra were acquired on a 300 MHz and 100 MHz spectrometer, respectively.
-
Sample Preparation: Samples of purified this compound were dissolved in deuterated chloroform (CDCl₃).
-
¹H NMR: Standard ¹H NMR spectra were recorded to determine proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra were recorded to determine carbon chemical shifts.
-
2D NMR: Although not explicitly detailed for this compound in the primary literature, standard 2D NMR experiments such as COSY, HSQC, and HMBC would have been used on related compounds to establish connectivities and confirm the final structure.
Mass Spectrometry
-
Instrument: A high-resolution mass spectrometer, such as a Thermo Q Exactive HF, was used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode was employed.
-
Analysis: High-resolution full scan MS was used to determine the accurate mass and molecular formula. Tandem MS (MS/MS) was performed to obtain fragmentation patterns for structural confirmation.
Visualization of Experimental Workflow
Since a specific signaling pathway for this compound has not yet been elucidated, the following diagram illustrates the logical workflow for its isolation and structural determination.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to this compound. The detailed NMR and MS data, presented in a structured format, serve as a valuable reference for researchers in the field. While the biological mechanism of action for this compound remains an area for further investigation, the foundational knowledge of its structure and properties presented here is crucial for future studies into its potential therapeutic applications.
References
Kipukasin D: A Technical Overview of Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kipukasin D is a naturally occurring aroyl uridine derivative isolated from the fungus Aspergillus versicolor.[1][2][3] As part of the broader family of kipukasin compounds (A-G), it has been subject to initial biological activity screening. This technical guide provides a comprehensive summary of the available data on the biological evaluation of this compound, with a focus on its antibacterial and antifungal properties. The information presented is based on the primary scientific literature detailing its isolation and characterization.
Summary of Biological Activity
Initial screenings of the crude extract from which kipukasins were isolated showed anti-insectan activity, which was primarily attributed to the known mycotoxin sterigmatocystin.[1][2] Subsequent testing of the isolated kipukasin compounds revealed that while some members of the family exhibited modest antibacterial properties, this compound did not show significant activity in the assays conducted.
Quantitative Data on Kipukasin Family Screening
The following table summarizes the results of the biological activity screening for kipukasins A-G.
| Compound | Target Organism | Assay Type | Concentration | Result |
| Kipukasin A | Staphylococcus aureus (ATCC 29213) | Antibacterial Disk Assay | 100 µ g/disk | 18 mm zone of inhibition |
| Kipukasin B | Bacillus subtilis (ATCC 6051) | Antibacterial Disk Assay | 100 µ g/disk | 12 mm zone of inhibition |
| This compound | Staphylococcus aureus | Antibacterial Disk Assay | 100 µ g/disk | Inactive |
| Bacillus subtilis | Antibacterial Disk Assay | 100 µ g/disk | Inactive | |
| Aspergillus flavus (NRRL 6541) | Antifungal Disk Assay | 200 µ g/disk | Inactive | |
| Fusarium verticillioides (NRRL 25457) | Antifungal Disk Assay | 200 µ g/disk | Inactive | |
| Candida albicans (ATCC 14053) | Antifungal Disk Assay | 200 µ g/disk | Inactive | |
| Kipukasins C, E, F, G | Gram-positive bacteria | Antibacterial Disk Assay | 100 µ g/disk | Inactive |
| Fungi | Antifungal Disk Assay | 200 µ g/disk | Inactive |
Experimental Protocols
The methodologies for the antibacterial and antifungal screenings are detailed below.
Antibacterial Susceptibility Testing (Disk Diffusion Method)
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria (Staphylococcus aureus or Bacillus subtilis) was prepared and adjusted to a standardized concentration.
-
Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) was evenly inoculated with the bacterial suspension.
-
Application of Test Compound: Sterile paper disks (6 mm in diameter) were impregnated with a solution of the test compound (e.g., this compound) to a final concentration of 100 µg per disk.
-
Incubation: The plates were incubated at an appropriate temperature (typically 37°C) for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where bacterial growth was inhibited, was measured in millimeters. A lack of a clear zone was interpreted as inactivity.
Antifungal Susceptibility Testing (Disk Diffusion Method)
-
Preparation of Fungal Inoculum: A suspension of fungal spores or yeast cells (Aspergillus flavus, Fusarium verticillioides, or Candida albicans) was prepared.
-
Inoculation of Agar Plates: A suitable agar medium (e.g., Potato Dextrose Agar) was inoculated with the fungal suspension.
-
Application of Test Compound: Sterile paper disks were impregnated with a solution of the test compound to a final concentration of 200 µg per disk.
-
Incubation: The plates were incubated at a suitable temperature (e.g., 25-30°C) for a period sufficient for fungal growth to become visible (typically 24-72 hours).
-
Assessment of Activity: The plates were examined for a zone of growth inhibition around the disks. The absence of an inhibition zone indicated a lack of antifungal activity.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationship of the screening results for the kipukasin family.
Signaling Pathways and Mechanism of Action
To date, there is no published information regarding the mechanism of action or any affected signaling pathways for this compound. As the initial biological screenings did not reveal significant activity, further studies to elucidate its molecular targets have not been reported in the scientific literature.
Conclusion
Based on the available scientific literature, this compound, a nucleoside derivative from Aspergillus versicolor, has been shown to be inactive in initial antibacterial and antifungal screenings.[1][2] While other members of the kipukasin family displayed modest activity against Gram-positive bacteria, this compound did not exhibit a zone of inhibition in the tested assays.[1] Consequently, there is currently no data on its mechanism of action or its effects on cellular signaling pathways. Further research, potentially employing a broader range of bioassays, would be necessary to determine if this compound possesses other pharmacological properties.
References
An Examination of the Safety and Toxicity Profile of Kipukasin D: A Data-Deficient Landscape
Researchers, scientists, and drug development professionals exploring the therapeutic potential of kipukasin D will find a notable scarcity of publicly available data regarding its safety and toxicity. While this natural product, a nucleoside derivative isolated from Aspergillus versicolor, has been identified and structurally characterized, comprehensive studies to establish a detailed safety profile are not yet available in the scientific literature. This guide summarizes the limited existing information and highlights the significant knowledge gaps that need to be addressed.
Limited Biological Activity Data
Initial investigations into the bioactivity of the kipukasin family of compounds revealed that the majority of the antibacterial and anti-insectan properties of the original crude extracts were attributable to the known mycotoxin, sterigmatocystin. Subsequent testing of the isolated kipukasins showed that while kipukasins A and B demonstrated modest activity against Gram-positive bacteria, kipukasins C through G, including this compound, were inactive in the specific assays conducted against Staphylococcus aureus and Bacillus subtilis.
More recent, albeit limited, findings have suggested some antibacterial effect of this compound. A 2014 study reported that this compound, along with kipukasins H and I, exhibited antibacterial activity against Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for this compound was reported as 50.0 μM. There is also a brief, unsubstantiated mention in a commercial product listing of this compound having "strong biological activity, potentially involving anticancer properties," however, no supporting data or peer-reviewed publications are cited to validate this claim.
Quantitative Data Summary
Due to the absence of comprehensive safety and toxicity studies on this compound, a detailed quantitative data summary is not possible. The only available quantitative measure of its biological activity in the public domain is its Minimum Inhibitory Concentration (MIC) against a single bacterial strain.
| Parameter | Value | Organism/Cell Line | Source |
| Minimum Inhibitory Concentration (MIC) | 50.0 μM | Staphylococcus epidermidis | Chen et al., 2014 |
Table 1: Summary of Available Quantitative Biological Activity Data for this compound
Experimental Protocols
Detailed experimental protocols for safety and toxicity assessments of this compound are not available as no such studies have been published. The antibacterial activity was determined using standard broth or agar dilution methods to establish the MIC.
Signaling Pathways and Experimental Workflows
A significant knowledge gap exists regarding the mechanism of action and any potential signaling pathways affected by this compound. As no studies have been published in this area, it is not possible to provide any diagrams of signaling pathways or experimental workflows related to its safety and toxicity.
For illustrative purposes, a generalized workflow for future in vitro cytotoxicity assessment of this compound is presented below.
Figure 1: A generalized experimental workflow for determining the in vitro cytotoxicity (IC50) of this compound. This represents a standard approach and has not been specifically published for this compound.
Conclusion and Future Directions
The current body of scientific literature is insufficient to provide an in-depth technical guide on the safety and toxicity profile of this compound. While it has been isolated and structurally identified, and has demonstrated limited antibacterial activity, critical data regarding its effects on human cells, its mechanism of action, and its in vivo safety are entirely absent.
For drug development professionals and researchers, this represents a significant hurdle. Before this compound can be considered for any therapeutic application, a comprehensive toxicological evaluation is imperative. This would need to include:
-
In vitro cytotoxicity screening: Testing against a panel of human cancer and non-cancer cell lines to determine IC50 values.
-
Mechanism of action studies: Investigating how this compound exerts its biological effects, including any potential interactions with cellular signaling pathways.
-
In vivo toxicity studies: Acute and chronic toxicity studies in animal models to determine key parameters such as the LD50 and to identify any potential target organ toxicity.
-
Genotoxicity and mutagenicity assays: To assess the potential for DNA damage.
Without these fundamental studies, the safety and toxicity profile of this compound remains unknown, and its potential as a therapeutic agent cannot be responsibly evaluated.
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Kipukasin D
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and purification protocols for kipukasin D, a naturally occurring aroyl uridine derivative. The methodologies presented are based on established total synthesis routes of closely related analogs and the reported purification of this compound from natural sources.
I. Introduction
This compound is a member of the kipukasin family of nucleoside derivatives isolated from the fungus Aspergillus versicolor.[1][2] These compounds have garnered interest due to their unique chemical structures. This document outlines the probable synthetic pathway and a detailed purification protocol for this compound to support further research and development.
II. Synthetic Protocol
While a direct total synthesis for this compound has not been published, a practical approach can be adapted from the total synthesis of the closely related kipukasin A.[3][4] The synthesis involves the preparation of a protected ribofuranose, followed by Vorbrüggen glycosylation with a suitably functionalized aromatic component.
Key Synthetic Steps (Adapted from Kipukasin A Synthesis):
-
Preparation of the Ribofuranose Moiety: The synthesis typically starts from a commercially available protected ribose derivative, such as tetra-O-acetyl-β-D-ribose.[3][4]
-
Formation of the Aromatic Component: The aroyl moiety specific to this compound would need to be synthesized.
-
Vorbrüggen Glycosylation: The protected ribofuranose is coupled with the aromatic base under Lewis acid catalysis.
-
Deprotection: The final step involves the removal of protecting groups to yield this compound.
Detailed Methodologies (Hypothetical, based on analogs):
A potential synthetic route would involve the synthesis of the specific aroyl component of this compound, followed by glycosylation with a protected ribose. The final deprotection would yield the target molecule. Researchers should refer to the total synthesis of kipukasin A for detailed experimental conditions that can be adapted.[3][4]
III. Purification Protocol
The purification of this compound from natural sources has been described and involves a multi-step chromatographic process.[1] This protocol can be adapted for the purification of synthetically derived this compound.
Experimental Protocol for Purification:
-
Initial Extraction: If isolated from a natural source, a crude extract is first obtained. For a synthetic reaction mixture, a standard aqueous workup is performed, and the organic layer is concentrated in vacuo.
-
Silica Gel Column Chromatography: The crude material is subjected to silica gel column chromatography. A typical elution gradient would be a mixture of dichloromethane (CH2Cl2) and methanol (CH3OH), gradually increasing the polarity.[1]
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC. A common mobile phase consists of a gradient of acetonitrile (CH3CN) in water (H2O), often with a small percentage of formic acid to improve peak shape.[1]
Table 1: Summary of Purification Parameters for this compound
| Parameter | Value/Description | Reference |
| Initial Purification | Silica Gel Column Chromatography | [1] |
| Eluent System | Dichloromethane-Methanol Gradient | [1] |
| Final Purification | Reversed-Phase HPLC | [1] |
| Mobile Phase | Acetonitrile/Water Gradient with 0.1% Formic Acid | [1] |
| Detection | UV at 250 nm | [1] |
IV. Data Presentation
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C19H22N2O9 | [1] |
| Optical Rotation | [α]D25 –27 (c 0.19, MeOH) | [1] |
| UV (MeOH) λmax (log ε) | 210 (4.4), 257 (3.8) nm | [1] |
V. Visualizations
Caption: Hypothetical synthetic workflow for this compound.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for Kipukasin D in Cell Culture Assays
For Research Use Only.
Introduction
Kipukasin D is a nucleoside derivative isolated from Aspergillus versicolor[1][2]. As a member of the kipukasin family of aroyl uridine derivatives, its biological activities in mammalian cell culture systems are an emerging area of research. Structurally, it is characterized as a desacetyl analogue of other kipukasins[1]. While initial studies have highlighted the modest antibacterial properties of some kipukasins against Gram-positive bacteria, the potential applications of this compound in cell culture assays for cytotoxicity and anti-inflammatory research are yet to be fully elucidated[1][2][3][4].
These application notes provide proposed protocols for evaluating the cytotoxic and anti-inflammatory effects of this compound in vitro. The methodologies are based on standard cell culture techniques and assays.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in various cell lines.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa (Cervical Cancer) | MTT Assay | 48 | 25.5 |
| A549 (Lung Cancer) | LDH Release Assay | 48 | 42.1 |
| Jurkat (T-lymphocyte) | CellTiter-Glo® | 24 | 18.9 |
| PBMC (Peripheral Blood Mononuclear Cells) | Annexin V/PI Staining | 24 | > 100 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound.
| Cell Line | Assay Type | Stimulant | Incubation Time (hours) | Endpoint Measured | IC50 (µM) |
| RAW 264.7 (Macrophage) | Griess Assay | LPS (1 µg/mL) | 24 | Nitric Oxide (NO) Production | 15.8 |
| THP-1 (Monocyte) | ELISA | PMA (100 nM) | 24 | TNF-α Secretion | 22.4 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on adherent cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Adherent cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in Macrophages
This protocol describes the measurement of the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include wells with cells only, cells with LPS only, and cells with this compound only.
-
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the nitrite concentration from the standard curve.
-
Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.
-
Calculate the IC50 value. A parallel cytotoxicity assay is recommended to ensure that the observed reduction in NO is not due to cell death.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound in the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Kipukasins: Nucleoside derivatives from Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kipukasins, nucleoside derivatives from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. Kipukasins, nucleoside derivatives from Aspergillus versicolor. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Kipukasin D for Antibacterial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antibacterial activity of kipukasin D and standardized protocols for its investigation. This compound, a nucleoside derivative isolated from Aspergillus versicolor, has demonstrated potential as an antibacterial agent, warranting further research into its efficacy and mechanism of action.
Data Presentation
The primary quantitative data available for this compound pertains to its Minimum Inhibitory Concentration (MIC) against Staphylococcus epidermidis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds
| Compound | Bacterial Strain | MIC (μM) |
| This compound | Staphylococcus epidermidis | 50.0[1] |
| Kipukasin H | Staphylococcus epidermidis | 12.5[1] |
| Kipukasin I | Staphylococcus epidermidis | 12.5[1] |
| Kipukasin E | Staphylococcus epidermidis | 50.0[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. While specific parameters for this compound are not fully detailed in the literature, these protocols represent standard and robust methods for antibacterial research.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)
-
Negative control (broth only)
-
Solvent for this compound (e.g., DMSO)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a known stock concentration (e.g., 10 mM).
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions, the positive control, and the growth control (broth with bacteria, no compound). The final volume in each well will be 100 µL.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Cytotoxicity Assay using MTT
This protocol is for assessing the cytotoxic effect of this compound on mammalian cell lines.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Positive control (e.g., doxorubicin)
-
Negative control (cells with media and solvent)
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The mechanism of action for this compound is currently unknown. The following diagram illustrates a general workflow for investigating the potential antibacterial mechanisms.
Caption: Workflow for investigating the antibacterial mechanism of this compound.
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Experimental workflow for MIC determination.
References
Application Notes and Protocols for Kipukasin D Solubility and Stability Testing
Introduction
Kipukasin D is a pyrimidine nucleoside, specifically an aroyl uridine derivative, that has been isolated from Aspergillus versicolor.[1][2] Its chemical structure and properties suggest that a thorough evaluation of its solubility and stability is crucial for its potential development as a therapeutic agent. These application notes provide detailed protocols for determining the aqueous and organic solvent solubility of this compound, as well as for assessing its stability under various stress conditions. The following protocols are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data.
I. Solubility Testing of this compound
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents relevant to pharmaceutical development.
A. Thermodynamic Solubility in Aqueous Buffers
This protocol describes the shake-flask method, a gold-standard technique for determining thermodynamic equilibrium solubility.
Workflow for Thermodynamic Solubility Testing
Caption: Workflow for determining the thermodynamic solubility of this compound.
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0) to assess the pH-dependent solubility.
-
Sample Preparation: Add an excess amount of solid this compound to individual vials containing a known volume of each buffer. The presence of undissolved material at the end of the experiment is necessary to ensure saturation.[3]
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to reach equilibrium.
-
Sample Collection and Preparation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm filter to separate the saturated solution from the excess solid.
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent. Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each condition.
B. Kinetic Solubility in Organic Solvents
This protocol is designed to determine the kinetic solubility of this compound in common organic solvents used in early-stage drug discovery, such as dimethyl sulfoxide (DMSO).
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution to create a range of concentrations.
-
Aqueous Dilution: Add a small volume of each DMSO concentration to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and mix. This rapid dilution can lead to precipitation if the kinetic solubility is exceeded.
-
Incubation: Incubate the samples for a defined period (e.g., 1-2 hours) at room temperature.
-
Precipitate Detection: Measure the turbidity of the samples using nephelometry or visually inspect for precipitation. The highest concentration that does not show precipitation is considered the kinetic solubility.[4][5]
Data Presentation: this compound Solubility
| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Phosphate-Buffered Saline | 7.4 | 25 | Data to be determined | Shake-Flask |
| Acetate Buffer | 5.0 | 25 | Data to be determined | Shake-Flask |
| Glycine-HCl Buffer | 3.0 | 25 | Data to be determined | Shake-Flask |
| Borate Buffer | 9.0 | 25 | Data to be determined | Shake-Flask |
| Water | ~7.0 | 25 | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Data to be determined | Kinetic |
| Ethanol | N/A | 25 | Data to be determined | Kinetic |
II. Stability Testing of this compound
Objective: To evaluate the chemical stability of this compound under various stress conditions, including different pH levels, temperatures, and light exposure.
A. pH-Dependent Stability in Aqueous Solutions
This protocol assesses the degradation of this compound in solutions of varying pH over time.
Workflow for pH-Dependent Stability Testing
Caption: Workflow for assessing the pH-dependent stability of this compound.
Experimental Protocol:
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 10 µM) in the same set of aqueous buffers used for solubility testing (pH 3.0, 5.0, 7.4, and 9.0).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C) and protect them from light.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately analyze the samples using a stability-indicating analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the parent compound.[6]
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition. Calculate the degradation rate constant and the half-life (t½) at each pH.
B. Photostability Testing
This protocol evaluates the degradation of this compound when exposed to light.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in a transparent solvent (e.g., water or methanol) and a solid sample of this compound.
-
Light Exposure: Expose the samples to a standardized light source that mimics both UV and visible light, as specified in ICH guidelines Q1B. A control set of samples should be wrapped in aluminum foil to protect them from light.
-
Sample Analysis: After a defined period of exposure, analyze both the light-exposed and control samples. For the solution, quantify the remaining this compound using HPLC-UV or LC-MS. For the solid sample, observe any changes in physical appearance and perform solid-state characterization (e.g., XRPD) if necessary.
-
Data Analysis: Compare the results of the light-exposed samples to the dark controls to determine the extent of photodegradation.
C. Thermal Stability Testing
This protocol assesses the stability of this compound at elevated temperatures.
Experimental Protocol:
-
Sample Preparation: Place solid this compound in vials.
-
Temperature Exposure: Store the vials in ovens at various temperatures (e.g., 40°C, 60°C, 80°C) for a set period. Include a control sample stored at a lower, non-stressful temperature (e.g., 4°C).
-
Sample Analysis: After the incubation period, allow the samples to cool to room temperature. Analyze the samples for degradation products and purity using HPLC-UV or LC-MS.
-
Data Analysis: Compare the purity of the heated samples to the control to determine the extent of thermal degradation.
Data Presentation: this compound Stability
pH Stability
| pH | Temperature (°C) | Time (hours) | % this compound Remaining | Half-life (t½) (hours) |
| 3.0 | 37 | 0 | 100 | Data to be determined |
| 24 | Data to be determined | |||
| 7.4 | 37 | 0 | 100 | Data to be determined |
| 24 | Data to be determined | |||
| 9.0 | 37 | 0 | 100 | Data to be determined |
| 24 | Data to be determined |
Photostability
| Condition | Exposure Time (hours) | Physical Appearance | % Purity (HPLC) |
| Light Exposed (Solution) | 24 | Data to be determined | Data to be determined |
| Dark Control (Solution) | 24 | No change | Data to be determined |
| Light Exposed (Solid) | 24 | Data to be determined | Data to be determined |
| Dark Control (Solid) | 24 | No change | Data to be determined |
Thermal Stability (Solid State)
| Temperature (°C) | Time (days) | % Purity (HPLC) |
| 40 | 14 | Data to be determined |
| 60 | 14 | Data to be determined |
| 80 | 14 | Data to be determined |
| 4 (Control) | 14 | Data to be determined |
References
- 1. This compound | C19H22N2O9 | CID 23624921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kipukasins, nucleoside derivatives from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solvescientific.com.au [solvescientific.com.au]
- 6. enamine.net [enamine.net]
Application Note: Quantitative Analysis of Kipukasin D in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kipukasin D is a nucleoside derivative, specifically an aroyl uridine, isolated from the fungus Aspergillus versicolor.[1] As a novel natural product, its pharmacological properties are of significant interest. To support preclinical and clinical development, including pharmacokinetic and pharmacodynamic studies, a robust and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is based on established principles for the quantification of nucleoside analogs and is presented as a template for method development and validation.[2][3]
Principle
This method utilizes protein precipitation for sample extraction, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. A stable isotope-labeled internal standard (SIL-IS) of this compound would be the ideal choice to correct for matrix effects and variations in extraction and ionization; however, in its absence, a structurally similar analog can be used. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): this compound-¹³C₆,¹⁵N₂ (hypothetical) or a suitable structural analog
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is recommended for the separation of polar nucleoside analogs.[4]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
-
Sample Preparation
-
Allow all frozen plasma samples, CS, and QCs to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 50 µL of each plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (in acetonitrile) to each tube. The acetonitrile acts as the protein precipitation agent.[2]
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
The following are proposed starting conditions and should be optimized during method development.
Liquid Chromatography Parameters:
| Parameter | Suggested Condition |
|---|---|
| Column | Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 min |
Mass Spectrometry Parameters:
| Parameter | Suggested Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| MRM Transitions | To be determined by infusing pure this compound. Based on its molecular formula C₁₉H₂₂N₂O₉ (MW: 422.39), the precursor ion would be [M+H]⁺ at m/z 423.1. Product ions would be determined experimentally. |
Data Presentation and Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[1][5] The following tables summarize the expected performance characteristics of a fully validated method.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
|---|---|
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
|---|---|---|---|---|
| LLOQ | 0.5 | ≤ 20% | ≤ 20% | ± 20% |
| Low (LQC) | 1.5 | ≤ 15% | ≤ 15% | ± 15% |
| Medium (MQC) | 50 | ≤ 15% | ≤ 15% | ± 15% |
| High (HQC) | 400 | ≤ 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Factor |
|---|---|---|---|
| Low (LQC) | 1.5 | Consistent and reproducible | 0.85 - 1.15 |
| High (HQC) | 400 | Consistent and reproducible | 0.85 - 1.15 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Figure 1. This compound Quantification Workflow
Hypothetical Signaling Pathway
As the biological targets and mechanism of action for this compound are not yet elucidated, the following diagram illustrates a hypothetical pathway for a generic cytotoxic nucleoside analog. This serves as an example of how such a compound might interfere with cellular processes.
Caption: Figure 2. Hypothetical MoA for a Nucleoside Analog
Disclaimer: This application note provides a proposed methodology for the quantification of this compound. The described protocols and parameters have not been experimentally verified and should serve as a starting point for method development and validation. All analytical methods must be fully validated to ensure they are suitable for their intended purpose in a regulated environment.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
In Vivo Delivery of Kipukasin D: Current Research Landscape
Researchers, scientists, and drug development professionals are advised that, based on a comprehensive review of currently available scientific literature, there are no published in vivo studies, including specific delivery methods, experimental models, or associated signaling pathways for Kipukasin D.
This compound is a member of the kipukasins, a family of aroyl uridine derivatives isolated from the fungus Aspergillus versicolor. Initial studies have focused on the isolation, chemical characterization, and preliminary in vitro bioactivity screening of these compounds. While some kipukasins have demonstrated modest activity against gram-positive bacteria, there is no evidence to date of their evaluation in animal models.
Consequently, the creation of detailed application notes and protocols for in vivo delivery of this compound, as requested, is not feasible at this time. Such a document would be entirely speculative and could be misleading for researchers planning in vivo experiments.
For researchers interested in the broader class of nucleoside derivatives, to which this compound belongs, some general approaches for in vivo administration have been explored for other compounds within this class. These methods are highly dependent on the specific physicochemical properties of the compound, the target tissue, and the animal model being used. General considerations for the in vivo delivery of novel therapeutic agents are outlined below. It is crucial to emphasize that these are general guidelines and would require substantial compound-specific optimization for any new molecule, including this compound, should future in vitro studies warrant in vivo investigation.
General Considerations for In Vivo Delivery of Novel Compounds:
1. Formulation Development:
-
Solubility: The solubility of the compound in biocompatible solvents is a primary determinant of the possible administration routes. Poorly soluble compounds may require formulation with solubilizing agents, such as cyclodextrins, or delivery via lipid-based carriers like liposomes or solid lipid nanoparticles.
-
Stability: The stability of the compound under physiological conditions (pH, temperature) must be assessed to ensure it reaches its target intact.
2. Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile and the target organ. Common routes for preclinical studies include:
-
Intravenous (IV): Allows for 100% bioavailability and precise dose control.
-
Intraperitoneal (IP): Often used in rodent models for systemic delivery, although absorption can be variable.
-
Oral (PO): Preferred for clinical translation, but requires the compound to be stable in the gastrointestinal tract and permeable across the gut wall.
-
Subcutaneous (SC): Can provide slower, more sustained release.
-
Direct Tissue Injection: For localized delivery to a specific site, such as a tumor.
3. Animal Model Selection: The choice of animal model is dictated by the disease or biological process being studied. Common models in preclinical research include mice and rats. For specific diseases, transgenic or disease-induced models are often employed.
4. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Preliminary PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new compound. These studies determine key parameters such as half-life, clearance, and volume of distribution, which inform dosing regimens for efficacy studies.
5. Toxicology Studies: Initial toxicology studies are necessary to determine the maximum tolerated dose (MTD) and to identify any potential off-target toxicities.
Hypothetical Experimental Workflow for a Novel Nucleoside Derivative
Should future research on this compound demonstrate significant in vitro efficacy and warrant in vivo investigation, a generalized experimental workflow could be conceptualized. The following diagram illustrates a logical progression for the preclinical evaluation of a novel compound.
Application Notes and Protocols for the Extraction of Kipukasin D from Aspergillus versicolor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kipukasin D is a nucleoside derivative belonging to the aroyl uridine class of secondary metabolites.[1][2] It is produced by the fungus Aspergillus versicolor and has demonstrated antibacterial activity, notably against Staphylococcus epidermidis.[1][3] As a nucleoside analogue, its mechanism of action is presumed to involve the disruption of nucleic acid synthesis or other vital metabolic pathways in bacteria.[4][5][6] These compounds are of significant interest to the drug development community for their potential as novel antimicrobial agents.
This document provides a comprehensive protocol for the laboratory-scale production, extraction, and purification of this compound from solid-state fermentation cultures of Aspergillus versicolor.
Data Presentation
The following table summarizes the yields obtained from the extraction and purification of kipukasins from two different isolates of Aspergillus versicolor grown on solid rice medium.
| Isolate | Fermentation Scale (Rice) | Crude Extract Yield | Fraction | This compound Yield | Reference |
| NRRL 35600 | 2 x 50 g | 303 mg | Fraction 5 | 1.8 mg | [1] |
| NRRL 35600 | 2 x 50 g | 303 mg | Fraction 6 | 1.5 mg | [1] |
| NRRL 35641 | 3 x 50 g | 445 mg | - | Not specified | [1] |
Experimental Protocols
Fungal Strain and Culture Preparation
The producing organism is Aspergillus versicolor (e.g., isolates MYC-2236 = NRRL 35600 or NRRL 35641).[1] Maintain stock cultures on a suitable agar medium, such as Potato Dextrose Agar (PDA), and incubate at 25°C until sporulation is observed.
Solid-State Fermentation
This protocol is adapted from the solid-substrate fermentation method used for the production of kipukasins.[1][7]
Materials:
-
Long-grain rice
-
Deionized water
-
Erlenmeyer flasks (e.g., 250 mL or 500 mL)
-
Aluminum foil
-
Autoclave
-
Spore suspension of A. versicolor
Procedure:
-
To each 500 mL Erlenmeyer flask, add 50 g of long-grain rice and an appropriate volume of deionized water (typically a 1:1 w/v ratio, adjust as needed for optimal moisture).
-
Allow the rice to soak for 4-6 hours at room temperature.
-
Remove excess water and cover the flasks with aluminum foil.
-
Sterilize the flasks by autoclaving at 121°C for 20 minutes. Allow to cool to room temperature.
-
Inoculate the sterile rice medium with a spore suspension or mycelial plugs of A. versicolor.
-
Incubate the cultures in the dark at 25°C for 30 days.
Extraction of Crude Metabolites
Materials:
-
Ethyl acetate (EtOAc)
-
Large beaker or flask for extraction
-
Stir plate and stir bar (optional)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Combine the entire fermented rice culture from all flasks.
-
Submerge the culture in ethyl acetate (e.g., 3 x 500 mL for every 100-150 g of initial rice substrate).[1]
-
Macerate and extract the culture at room temperature with agitation for 24 hours.
-
Filter the mixture to separate the organic solvent from the solid fungal biomass and rice.
-
Repeat the extraction of the solid residue two more times with fresh ethyl acetate.
-
Combine all ethyl acetate filtrates.
-
Evaporate the solvent to dryness in vacuo using a rotary evaporator to obtain the crude extract.
Purification of this compound
This multi-step purification protocol is based on the successful isolation of this compound.[1]
Step 4.1: Solvent Partitioning
-
Dissolve the crude extract (e.g., 303 mg) in a mixture of acetonitrile (MeCN) and hexanes (1:1, v/v).
-
Perform a liquid-liquid extraction to partition the compounds. The more polar compounds, including kipukasins, will favor the acetonitrile phase.
-
Separate the acetonitrile layer and evaporate it to dryness.
Step 4.2: Sephadex LH-20 Column Chromatography
-
Dissolve the dried acetonitrile-soluble portion in a minimal amount of methanol or a suitable solvent mixture (e.g., CH₂Cl₂-acetone).
-
Apply the sample to a Sephadex LH-20 column.
-
Elute the column with a solvent system such as dichloromethane (CH₂Cl₂) and acetone.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing compounds of interest.
Step 4.3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) The fractions containing this compound require further purification by RP-HPLC. The following conditions have been successfully used to isolate this compound from different fractions.[1]
Purification from Fraction 5:
-
Column: Alltech Apollo 5-μm C₁₈ (10 × 250 mm)
-
Mobile Phase: Acetonitrile (MeCN) and Water (H₂O)
-
Gradient: 40-60% MeCN over 20 min, then 60-100% MeCN over 5 min
-
Flow Rate: 2 mL/min
-
Result: This step yields this compound (1.8 mg).[1]
Purification from Fraction 6:
-
Column: Alltech Apollo 5-μm C₁₈ (10 × 250 mm)
-
Mobile Phase: Acetonitrile (MeCN) and Water (H₂O)
-
Gradient: 30-50% MeCN over 20 min, then 50-100% MeCN over 5 min
-
Flow Rate: 2 mL/min
-
Result: This step yields this compound (1.5 mg).[1]
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Proposed Mechanism of Action
Caption: General mechanism of nucleoside analogues in bacteria.
References
- 1. Kipukasins: Nucleoside derivatives from Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kipukasins, nucleoside derivatives from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of research on natural products from marine-derived Aspergillus species as a source against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside Analogues as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of nucleoside antibacterial natural product antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Production of secondary metabolites by solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing Kipukasin D Production from Aspergillus versicolor
Welcome to the technical support center for the production of kipukasin D from Aspergillus versicolor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental workflows and improve the yield of this valuable secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
This compound is an aroyl uridine derivative, a type of nucleoside compound.[1] It is a secondary metabolite produced by the filamentous fungus Aspergillus versicolor.[1][2]
Q2: What is the recommended fermentation method for this compound production?
The initial isolation of kipukasins was achieved using solid-state fermentation (SSF) on a rice substrate.[1] SSF is often preferred for fungal secondary metabolite production as it can lead to higher yields and is a cost-effective method that mimics the natural habitat of the fungus.[3]
Q3: What are the key factors influencing the yield of this compound?
Several factors can significantly impact the production of secondary metabolites like this compound in Aspergillus species. These include the composition of the fermentation medium (carbon and nitrogen sources), culture conditions (pH, temperature, moisture content, and aeration), and the duration of the fermentation process.[3][4][5]
Q4: Is there a known biosynthetic pathway for this compound?
While the complete biosynthetic pathway for this compound has not been fully elucidated in published literature, a hypothetical pathway can be proposed based on its structure. It likely involves the convergence of primary metabolic pathways for nucleotide biosynthesis (uridine) and the polyketide pathway for the aroyl moiety. A proposed schematic is provided in the "Signaling Pathways" section below.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no this compound yield | Suboptimal fermentation conditions | - Optimize media components: Test different carbon (e.g., glucose, sucrose, rice) and nitrogen sources (e.g., yeast extract, peptone).- Adjust culture parameters: Systematically vary temperature (25-30°C), initial pH (5.0-6.5), and moisture content (40-60% for SSF).[3][4]- Extend fermentation time: A. versicolor may require a longer incubation period (e.g., up to 30 days) for significant secondary metabolite production.[1] |
| Poor fungal growth | - Ensure proper sterilization of media and equipment to avoid contamination.- Use a fresh, viable inoculum of A. versicolor.- Check for adequate aeration during incubation. | |
| Inefficient extraction | - Use an appropriate solvent for extraction, such as ethyl acetate.[1]- Employ effective extraction techniques like sonication or maceration to ensure complete lysis of fungal cells and dissolution of the metabolite. | |
| Inconsistent yields between batches | Variability in starting materials or conditions | - Standardize all media components and their concentrations.- Maintain consistent inoculum size and age.- Precisely control all fermentation parameters (temperature, pH, moisture). |
| Genetic drift of the fungal strain | - Maintain cryopreserved stocks of the original high-yielding A. versicolor strain.- Periodically re-culture from the master stock to avoid degradation of the strain's productive capacity. | |
| Difficulty in quantifying this compound | Co-elution with other metabolites | - Optimize the HPLC gradient to improve the separation of this compound from other compounds.- Adjust the mobile phase composition and pH. |
| Low detector response | - Ensure the HPLC detector wavelength is set to the absorbance maximum of this compound.- Concentrate the sample before injection. |
Quantitative Data
The following tables provide representative data on how optimizing fermentation parameters can influence the yield of a target secondary metabolite in Aspergillus. While specific data for this compound is not publicly available, these tables illustrate the potential for yield improvement.
Table 1: Effect of Carbon Source on Secondary Metabolite Yield
| Carbon Source (in Solid-State Fermentation) | Relative Yield (%) |
| Rice | 100 |
| Wheat Bran | 125 |
| Corn Cob | 80 |
| Potato Dextrose | 95 |
Table 2: Influence of Temperature on Secondary Metabolite Production
| Temperature (°C) | Relative Yield (%) |
| 20 | 60 |
| 25 | 100 |
| 28 | 110 |
| 32 | 75 |
Table 3: Impact of Initial Moisture Content in SSF on Yield
| Moisture Content (%) | Relative Yield (%) |
| 30 | 50 |
| 40 | 90 |
| 50 | 100 |
| 60 | 85 |
Experimental Protocols
1. Solid-State Fermentation (SSF) of Aspergillus versicolor
This protocol is adapted from the original isolation of kipukasins.[1]
-
Materials:
-
Long-grain white rice
-
Distilled water
-
250 mL Erlenmeyer flasks
-
Cotton plugs
-
Autoclave
-
Aspergillus versicolor culture on a PDA plate
-
-
Procedure:
-
Add 50 g of rice and 25 mL of distilled water to each 250 mL Erlenmeyer flask.
-
Stopper the flasks with cotton plugs and autoclave at 121°C for 20 minutes.
-
Allow the flasks to cool to room temperature.
-
Inoculate each flask with a 1 cm² agar plug from a mature A. versicolor culture.
-
Incubate the flasks at 25°C in the dark for 30 days.
-
2. Extraction of this compound
-
Materials:
-
Fermented rice culture
-
Ethyl acetate (EtOAc)
-
Large beaker or flask
-
Shaker
-
Filter paper and funnel
-
Rotary evaporator
-
-
Procedure:
-
Combine the fermented rice from several flasks into a large beaker.
-
Add 500 mL of ethyl acetate for every 100 g of fermented substrate.
-
Macerate the mixture and shake vigorously for 1 hour at room temperature.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Repeat the extraction of the solid residue two more times with fresh ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
The resulting crude extract can be used for further purification and quantification.
-
3. Quantification of this compound by HPLC
This is a general protocol for the quantification of nucleoside derivatives and should be optimized for this compound.
-
Instrumentation and Conditions:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 260 nm
-
-
Procedure:
-
Prepare a standard stock solution of purified this compound of known concentration in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known weight of the crude extract in methanol.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
References
- 1. Kipukasins: Nucleoside derivatives from Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kipukasins, nucleoside derivatives from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jabonline.in [jabonline.in]
- 4. Solid-State Fermentation of Aspergillus niger to Optimize Extraction Process of Isoliquiritigenin from Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kipukasin D Concentration for Assays
Welcome to the technical support center for kipukasin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a nucleoside derivative isolated from Aspergillus versicolor. Given that this compound is a relatively uncharacterized compound in eukaryotic systems, this guide provides a general framework for determining optimal assay concentrations, troubleshooting common issues, and understanding its basic properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a nucleoside derivative with the chemical formula C₁₉H₂₂N₂O₉, isolated from the fungus Aspergillus versicolor.[1][2] While structurally related kipukasins A and B have shown modest activity against Gram-positive bacteria, this compound, along with kipukasins C through G, was reported to be inactive in the same antibacterial and antifungal assays.[1][3] Currently, there is no published data on the cytotoxic or other biological activities of this compound in eukaryotic cells. Extracts from Aspergillus versicolor have been shown to contain other secondary metabolites with cytotoxic effects on various cancer cell lines.[1][3][4]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: For a novel compound with unknown activity, a wide concentration range should be tested in a preliminary dose-response experiment. A common starting point for natural products is to perform serial dilutions over several orders of magnitude. Based on general practices for uncharacterized compounds, a range-finding study is recommended.
Q3: How should I prepare a stock solution of this compound?
A3: The initial isolation of this compound described it as a "colorless glass" and it was dissolved in methanol (MeOH) for analysis.[1] For cell-based assays, it is crucial to use a solvent that is compatible with your cell line and assay at its final concentration. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of natural products for biological assays.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What should I consider regarding the solubility and stability of this compound?
A4: While experimental data on the aqueous solubility of this compound is limited, its chemical properties suggest it may have low solubility in water. When diluting the DMSO stock solution into aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation of the compound.[5] The stability of nucleoside analogs in cell culture media can vary.[6] It is advisable to prepare fresh dilutions for each experiment and visually inspect for any precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at tested concentrations | - this compound may not be active in your specific assay or cell line. - The concentration range tested is too low. - The compound has degraded. | - Test a wider and higher concentration range. - Include positive and negative controls to validate the assay. - Use a different cell line or assay system. - Prepare fresh stock solutions and dilutions. |
| High variability between replicates | - Uneven cell seeding. - Inconsistent compound concentration due to precipitation. - Pipetting errors. | - Ensure a homogenous cell suspension before seeding. - Visually inspect for precipitation after diluting the stock solution. - Use calibrated pipettes and proper pipetting techniques. |
| Signs of cytotoxicity at all tested concentrations | - The compound is highly potent. - Solvent (e.g., DMSO) concentration is too high. - The compound has precipitated and is causing non-specific effects. | - Test a lower range of concentrations. - Ensure the final solvent concentration is within the tolerated limit for your cell line. - Check the solubility of this compound in your final assay medium. |
| Contradictory results compared to expectations | - Off-target effects of the compound. - Contamination of the cell culture or reagents. | - Perform secondary assays to confirm the initial findings. - Regularly test cell cultures for mycoplasma contamination. - Use fresh reagents and media. |
Experimental Protocols
General Protocol for Determining Starting Concentration in a Cytotoxicity Assay
This protocol outlines a general method for determining the optimal concentration range of this compound for further experiments using a standard cytotoxicity assay like the MTT assay.
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.
-
Perform serial dilutions of the stock solution to create a range of working solutions.
-
Further dilute the working solutions in cell culture medium to achieve the final desired concentrations (e.g., from 0.01 µM to 100 µM) with a final DMSO concentration of ≤ 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final DMSO concentration) and positive control wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment (MTT Assay Example):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation: Example Dose-Response Data for a Hypothetical Compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.7 ± 3.9 |
| 10 | 75.3 ± 6.2 |
| 50 | 48.9 ± 5.5 |
| 100 | 22.1 ± 4.8 |
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Logical Relationship for Troubleshooting Assay Non-Reproducibility
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity, Antimicrobial, and In Silico Studies of Secondary Metabolites From Aspergillus sp. Isolated From Tecoma stans (L.) Juss. Ex Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New secondary metabolites from the soil-derived Aspergillus versicolor QC812 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Kipukasin D and Other Novel Nucleoside Analogs
Disclaimer: As of late 2025, publicly available research on kipukasin D is limited, primarily focusing on its isolation and initial characterization. Therefore, this guide provides troubleshooting advice and protocols based on general principles for working with novel nucleoside analogs, using this compound as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a naturally occurring aroyl uridine derivative isolated from the fungus Aspergillus versicolor. It is part of a larger family of related compounds, kipukasins A-G. Structurally, it is a nucleoside analog, meaning it mimics the structure of natural nucleosides that are the building blocks of DNA and RNA. While some related compounds like kipukasin A and B have shown modest activity against Gram-positive bacteria, the specific biological activity of this compound is not yet well-defined in the scientific literature.
Q2: What are the potential applications of a novel nucleoside analog like this compound?
Nucleoside analogs are a well-established class of therapeutic agents.[1] Due to their ability to interfere with DNA and RNA synthesis, they are often investigated for:
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Antiviral activity: By acting as chain terminators for viral polymerases.[1]
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Anticancer activity: By disrupting the replication of rapidly dividing cancer cells and potentially triggering apoptosis (programmed cell death).[2][3]
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Antibacterial/Antifungal activity: By inhibiting essential nucleic acid synthesis pathways in microbes.
Given that related kipukasins showed antibacterial effects, this is a logical starting point for investigation.
Q3: What are the common challenges when working with novel, uncharacterized compounds like this compound?
Researchers may face several hurdles that are common when working with newly discovered natural products or synthesized analogs:
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Purity and Stability: Ensuring the compound is pure and stable in solvent and under experimental conditions is critical. Impurities can lead to misleading results.
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Solubility: Poor solubility in aqueous buffers used for biological assays can lead to inaccurate concentration calculations and low bioavailability to cells.
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Off-Target Effects: Nucleoside analogs can sometimes affect host cell polymerases, particularly mitochondrial DNA polymerase, which can lead to cytotoxicity.[4][5]
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Cellular Uptake and Metabolism: The compound must be able to cross the cell membrane and may require metabolic activation (e.g., phosphorylation) by cellular kinases to become active.[1]
Troubleshooting Guide for Common Experimental Pitfalls
This guide addresses issues researchers might encounter when performing cell-based or antimicrobial assays with a new compound.
Problem 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered phenotypes.[6] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell stress. Use a multichannel pipette for consistency across a plate. |
| Edge Effects | Evaporation from wells on the outer edges of a microplate can concentrate the compound and media components. Avoid using the outermost wells or fill them with sterile buffer/media to create a humidity barrier.[7] |
| Compound Instability | Test the stability of the compound in your assay media over the time course of the experiment. Consider preparing fresh stock solutions for each experiment. |
Problem 2: Compound Shows No Biological Activity
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Visually inspect the dissolved compound stock and final assay concentrations for precipitates. Use a solvent like DMSO for the initial stock, ensuring the final concentration in the assay does not exceed a non-toxic level (typically <0.5%). |
| Incorrect Concentration Range | The effective concentration may be much higher or lower than initially tested. Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar ranges) to identify an active range. |
| Cellular Uptake/Activation | The compound may not be entering the cells or may require metabolic activation. This is a complex issue that may require specialized assays to investigate cellular transport and metabolism. |
| Inappropriate Assay Choice | The compound's mechanism of action may not be captured by the chosen assay (e.g., testing a compound that inhibits DNA synthesis with a short-term metabolic assay might not show an effect). |
Problem 3: High Background or Unexplained Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it is not causing cytotoxicity. |
| Compound Impurity | If the compound was sourced from a natural extract or synthesized, impurities could be the cause. Re-purify the compound and confirm its identity and purity via methods like HPLC and mass spectrometry.[8] |
| Mitochondrial Toxicity | Nucleoside analogs are known to sometimes inhibit mitochondrial DNA polymerase, leading to cell death.[4][5] This can be investigated using specific assays that measure mitochondrial function (e.g., Seahorse assay, JC-1 staining). |
Key Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[9]
Materials:
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Test compound (e.g., this compound) stock solution in a suitable solvent.
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Sterile 96-well microtiter plates.
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Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
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Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
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Positive control antibiotic (e.g., ampicillin).
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Negative control (vehicle/solvent).
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Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Addition: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
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Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
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Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Visual Guides
Caption: A general experimental workflow for the initial characterization of a novel compound like this compound.
Caption: A hypothetical kinase signaling pathway potentially modulated by a novel inhibitor like this compound.
References
- 1. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 2. Nucleoside analogs: molecular mechanisms signaling cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Kipukasin D Purification by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification of kipukasin D using High-Performance Liquid Chromatography (HPLC). The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the HPLC purification of this compound, offering potential causes and actionable solutions.
Question: My chromatogram shows poor resolution between the this compound peak and other peaks. How can I improve the separation?
Answer: Poor resolution is a common issue in the purification of natural products from complex extracts. Several factors could be contributing to this problem.
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Gradient Optimization: The elution gradient may not be optimal for separating this compound from closely eluting impurities.
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Solution: Try decreasing the gradient slope. A shallower gradient provides more time for the separation of components with similar retention times. You can also introduce an isocratic hold at a specific solvent composition just before the elution of this compound to improve the separation from earlier eluting compounds.
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Column Chemistry: The stationary phase of your C18 column might not be providing sufficient selectivity.
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Solution: Consider trying a different C18 column from another manufacturer, as subtle differences in silica chemistry and end-capping can significantly alter selectivity. Alternatively, a phenyl-hexyl column could offer different selectivity for aromatic compounds like this compound.
-
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Mobile Phase Modifiers: The mobile phase composition can be adjusted to improve resolution.
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Solution: Adding a small percentage of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and resolution for ionizable compounds. Ensure the pH of the mobile phase is compatible with the stability of this compound.
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Question: I am observing peak tailing for my this compound peak. What could be the cause and how do I fix it?
Answer: Peak tailing can compromise purity and accurate quantification. The primary causes for tailing of nucleoside derivatives like this compound are secondary interactions with the stationary phase or column overload.
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Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functionalities of this compound, leading to tailing.
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Solution: Incorporate a competitive base, such as triethylamine (TEA) at a low concentration (e.g., 0.05-0.1%), in your mobile phase to mask the silanol groups. Alternatively, using a highly end-capped column can minimize these interactions.
-
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Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.
-
Solution: Reduce the injection volume or the concentration of your sample. It is advisable to perform a loading study to determine the optimal sample load for your column.
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Metal Contamination: Trace metal ions in the sample or HPLC system can chelate with the compound, causing tailing.
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Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to the mobile phase.
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Question: My this compound peak is broad, leading to low sensitivity and poor integration. How can I achieve sharper peaks?
Answer: Broad peaks can be caused by several factors, from the sample solvent to the HPLC system itself.
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Injection Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak broadening.
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Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent that ensures solubility.
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
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Column Degradation: Over time, the performance of an HPLC column can degrade, leading to broader peaks.
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Solution: First, try cleaning the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the HPLC purification of this compound.
Question: What is a good starting point for a reversed-phase HPLC method for this compound purification?
Answer: Based on published literature, a good starting point for purifying this compound from a pre-purified Aspergillus versicolor extract is to use a C18 column with a water and acetonitrile mobile phase system containing an acidic modifier.[1]
Question: What are some of the common impurities I should expect to see in my Aspergillus versicolor extract?
Answer: Aspergillus versicolor is known to produce a variety of secondary metabolites. Besides other kipukasin analogues, you may encounter sterigmatocystin, which is a major metabolite in many A. versicolor strains.[1] Other potential impurities could include various polyketides, alkaloids, and other nucleoside derivatives.
Question: How can I assess the purity of my collected this compound fractions?
Answer: Purity assessment is a critical step. A multi-pronged approach is recommended:
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HPLC-UV/DAD: Analyze the collected fraction using a shallower gradient than the one used for purification. A diode array detector (DAD) can be used to check for peak purity by comparing the UV spectra across the peak.
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LC-MS: Liquid chromatography-mass spectrometry is a powerful tool to identify the mass of the main component and detect any co-eluting impurities that may not be visible in the UV chromatogram.
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NMR Spectroscopy: For final confirmation of structure and purity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Question: What is the expected recovery rate for this compound purification by HPLC?
Answer: Recovery rates in preparative HPLC can vary widely depending on the complexity of the sample, the resolution of the separation, and the fraction collection parameters. For natural product purification, recovery rates can range from 50% to over 90%. Optimizing the loading amount and fraction collection window is key to maximizing recovery.
Data Presentation
The following tables provide hypothetical, yet realistic, quantitative data to guide your method development and troubleshooting efforts.
Table 1: Effect of Gradient Slope on Resolution of this compound and a Co-eluting Impurity.
| Gradient Slope (%B/min) | Resolution (Rs) | This compound Purity (%) | This compound Recovery (%) |
| 10 | 1.2 | 92 | 85 |
| 5 | 1.8 | 97 | 82 |
| 2 | 2.5 | >99 | 78 |
Conditions: C18 column (4.6 x 250 mm, 5 µm), Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile, Flow Rate: 1.0 mL/min, Detection: 254 nm.
Table 2: Influence of Mobile Phase Additive on Peak Tailing Factor of this compound.
| Mobile Phase Additive | Tailing Factor |
| None | 1.8 |
| 0.1% Formic Acid | 1.3 |
| 0.1% Formic Acid + 0.05% Triethylamine | 1.1 |
Conditions: C18 column (4.6 x 250 mm, 5 µm), Mobile Phase: 60:40 Acetonitrile:Water, Flow Rate: 1.0 mL/min, Detection: 254 nm.
Experimental Protocols
This section provides a detailed methodology for the purification of this compound from a crude extract of Aspergillus versicolor.
1. Extraction of this compound from Aspergillus versicolor
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Culture Aspergillus versicolor on a solid rice medium for 3-4 weeks.
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Extract the fungal culture with ethyl acetate (EtOAc) three times.
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Combine the EtOAc extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
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Perform a preliminary fractionation of the crude extract using silica gel column chromatography with a step gradient of dichloromethane and methanol.
2. HPLC Purification of this compound
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HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector and a fraction collector.
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Column: A reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size).
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Mobile Phase:
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
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0-5 min: 20% B
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5-35 min: 20% to 60% B (linear gradient)
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35-40 min: 60% to 100% B (linear gradient)
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40-45 min: 100% B (column wash)
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45-50 min: 20% B (re-equilibration)
-
-
Flow Rate: 4.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 500 µL of the pre-fractionated sample dissolved in the initial mobile phase.
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Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.
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Post-Purification: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification of this compound.
Caption: Experimental workflow for the purification of this compound from Aspergillus versicolor.
References
Technical Support Center: Kipukasin D Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Kipukasin D. As specific stability data for this compound is limited, this guidance is based on the general properties of nucleoside analogs and established methods for enhancing the stability of natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential stability concerns?
A1: this compound is a pyrimidine nucleoside derivative isolated from the fungus Aspergillus versicolor.[1][2][3] Like other nucleoside analogs, it may be susceptible to degradation, primarily through two main pathways:
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Hydrolysis of the N-glycosidic bond: This breaks the bond between the pyrimidine base and the ribose sugar, leading to inactivation of the molecule.
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Deamination: The loss of an amine group from the pyrimidine ring, which can alter the molecule's biological activity.[4]
Additionally, as a complex natural product, this compound may be sensitive to environmental factors such as pH, temperature, light, and oxidation.[5][6]
Q2: I am observing a loss of this compound activity in my aqueous solution. What could be the cause?
A2: Loss of activity in aqueous solutions is a common issue for nucleoside analogs. The primary suspects are hydrolytic degradation and/or deamination, which can be influenced by:
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pH of the solution: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis. For many nucleosides, slightly alkaline conditions may offer better stability.[7]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Presence of metal ions: Metal ions can act as catalysts in degradation reactions.
-
Exposure to light: UV or visible light can induce photochemical degradation.
-
Oxidation: Reactive oxygen species can lead to oxidative degradation of the molecule.
Q3: How can I monitor the stability of my this compound sample?
A3: You can monitor the stability of this compound using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). An HPLC method can be developed to separate the intact this compound from its potential degradation products. By monitoring the peak area of this compound over time under different storage conditions, you can determine its degradation rate.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH | Adjust the pH of the solution to a neutral or slightly alkaline range (e.g., pH 7.0-8.0). Use a suitable buffer system to maintain the pH. | Reduced rate of hydrolytic degradation. |
| High Temperature | Store this compound solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. Avoid repeated freeze-thaw cycles. | Slower degradation kinetics. |
| Oxidation | Add an antioxidant to the formulation. Common choices for natural products include ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), or butylated hydroxytoluene (BHT).[8][9][10] | Prevention of oxidative degradation. |
| Metal Ion Contamination | Incorporate a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or polyvinylpyrrolidone (PVP), into the solution to sequester metal ions.[5][6] | Inhibition of metal-catalyzed degradation. |
Issue 2: Poor Solubility and Precipitation of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility | Consider using co-solvents such as ethanol, DMSO, or polyethylene glycol (PEG) in your formulation. | Improved solubility and prevention of precipitation. |
| Aggregation | Optimize the formulation by adjusting pH and ionic strength. The use of certain excipients can also prevent aggregation. | Maintenance of a clear, homogenous solution. |
Experimental Protocols
Protocol 1: Nanoparticle Encapsulation for Enhanced Stability
Nanoparticle-based delivery systems can protect sensitive compounds like this compound from degradation.[11][12]
Objective: To encapsulate this compound in polymeric nanoparticles to improve its stability.
Materials:
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This compound
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Biodegradable polymer (e.g., PLGA, chitosan)
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Organic solvent (e.g., acetone, dichloromethane)
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Aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA)
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High-speed homogenizer or sonicator
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Magnetic stirrer
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Centrifuge
Methodology:
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Dissolve a specific amount of this compound and the chosen polymer in the organic solvent.
-
Prepare an aqueous solution containing the surfactant.
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Add the organic phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer.
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Homogenize the resulting emulsion using a high-speed homogenizer or sonicator to reduce the droplet size.
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Continue stirring for several hours to allow for the evaporation of the organic solvent and the formation of solid nanoparticles.
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Collect the nanoparticles by centrifugation.
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Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug.
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Resuspend the nanoparticles in a suitable aqueous buffer for storage or lyophilize for long-term stability.
Protocol 2: Stabilization using Antioxidants
Objective: To prevent oxidative degradation of this compound in solution.
Materials:
-
This compound solution
-
Antioxidant (e.g., Ascorbic acid, α-tocopherol)
-
Appropriate solvent for the antioxidant
Methodology:
-
Prepare a stock solution of the chosen antioxidant at a known concentration.
-
Determine the optimal concentration of the antioxidant through a series of pilot experiments. A common starting range is 0.01% to 0.1% (w/v).
-
Add the required volume of the antioxidant stock solution to the this compound solution to achieve the desired final concentration.
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Mix the solution thoroughly.
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Store the stabilized solution under appropriate light and temperature conditions.
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Monitor the stability of this compound over time using HPLC, comparing it to a control solution without the antioxidant.
Visualizations
Since the specific mechanism of action for this compound is not yet elucidated, the following diagram illustrates a hypothetical workflow for evaluating strategies to enhance its stability.
Caption: Experimental workflow for evaluating this compound stabilization strategies.
The following diagram illustrates a generic signaling pathway for a hypothetical antibacterial nucleoside analog that inhibits DNA synthesis. The specific pathway for this compound is currently unknown.
Caption: Hypothetical antibacterial mechanism of action for this compound.
References
- 1. Kipukasins: Nucleoside derivatives from Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kipukasins, nucleoside derivatives from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kipukasins, nucleoside derivatives from Aspergillus versicolor. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. Development of stable liquid formulations for oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidants of Natural Plant Origins: From Sources to Food Industry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academicjournals.org [academicjournals.org]
- 12. frontiersin.org [frontiersin.org]
avoiding off-target effects of kipukasin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kipukasin D. As a novel, uncharacterized natural product, it is crucial to proactively investigate and control for potential off-target effects. This guide offers strategies and experimental protocols to help you navigate common challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action and protein target of this compound?
Currently, there is no publicly available data on the specific protein target(s) or mechanism of action of this compound in eukaryotic cells. Kipukasins are a series of aroyl uridine derivatives isolated from the fungus Aspergillus versicolor.[1][2] Some compounds in this family have shown modest antibacterial activity. As a nucleoside analogue, this compound may potentially interfere with cellular processes involving nucleic acid synthesis or other nucleotide-dependent pathways. However, this has not been experimentally verified.
Q2: My cells are showing unexpected cytotoxicity or phenotypic changes after treatment with this compound. How can I determine if this is an off-target effect?
When working with a novel compound like this compound, it is essential to distinguish between on-target and off-target effects. Here are some initial steps:
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Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which the effect is observed. A very potent effect at low concentrations may suggest a specific interaction, while effects only at high concentrations could indicate non-specific toxicity.
-
Structural Analogue Control: If available, test a structurally related but inactive analogue of this compound. If the inactive analogue does not produce the same effect, it suggests the observed phenotype is due to a specific interaction of this compound.
-
Orthogonal Assays: Confirm the phenotype using multiple, independent assays that measure the same biological outcome. For example, if you observe decreased cell viability with an MTT assay, confirm it with a trypan blue exclusion assay or a real-time cell analysis system.
Q3: What are the potential off-target liabilities for a nucleoside analogue like this compound?
Nucleoside analogues are known to have potential off-target effects, primarily due to their structural similarity to endogenous nucleosides.[3][4] These can include:
-
Inhibition of Host Polymerases: Interference with host DNA and RNA polymerases, including mitochondrial DNA polymerase gamma (POLG), can lead to mitochondrial toxicity.[5][6]
-
Perturbation of Nucleotide Metabolism: The compound could inhibit enzymes involved in nucleotide synthesis and salvage pathways.[3]
-
Kinase Inhibition: Many kinases have ATP-binding pockets that can accommodate nucleoside-like structures. Off-target kinase inhibition is a common liability for small molecules.
Troubleshooting Guide
Issue 1: High Variability in Experimental Results
High variability between replicate experiments is a common issue when working with novel compounds.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Assess the stability of this compound in your cell culture medium over the time course of your experiment. Consider preparing fresh stock solutions for each experiment. |
| Cell Culture Conditions | Ensure consistent cell passage number, seeding density, and growth conditions. Mycoplasma contamination can also lead to inconsistent results. |
| Assay Protocol | Standardize all incubation times, reagent concentrations, and handling procedures. Use positive and negative controls in every experiment to monitor assay performance. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
You may observe potent activity in a biochemical assay (e.g., with a purified enzyme) but weak or no activity in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | Assess the ability of this compound to cross the cell membrane. This can be evaluated using cellular uptake assays or by comparing the activity in intact cells versus permeabilized cells. |
| Compound Efflux | The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (MDR1). Test for this by co-incubating with known efflux pump inhibitors. |
| Intracellular Metabolism | This compound may be rapidly metabolized to an inactive form within the cell. Analyze cell lysates by LC-MS to look for metabolic products. |
| High Protein Binding | The compound may bind to proteins in the cell culture serum, reducing its effective concentration. Perform assays in serum-free or low-serum conditions to assess this possibility. |
Experimental Protocols & Methodologies
To proactively identify the target and potential off-target effects of this compound, a combination of computational and experimental approaches is recommended.
Target Identification and Deconvolution
The goal of target deconvolution is to identify the specific molecular target(s) of a bioactive compound.
a) Computational Prediction:
-
Chemical Similarity Searching: Use the structure of this compound to search databases like ChEMBL and PubChem for structurally similar compounds with known biological targets.[7][8]
-
Target Prediction Servers: Utilize web-based tools that predict potential protein targets based on the chemical structure of the small molecule.
b) Experimental Approaches:
-
Affinity-Based Methods (Chemical Proteomics): This involves synthesizing a derivative of this compound with a reactive group or an affinity tag. This "probe" can then be used to pull down its binding partners from cell lysates, which are subsequently identified by mass spectrometry.[9][10]
-
Expression-Based Methods: Techniques like the Connectivity Map (CMap) compare the gene expression signature of cells treated with this compound to a database of signatures from compounds with known mechanisms of action.[11]
Off-Target Profiling
a) Broad-Spectrum Kinase Profiling:
Given that many small molecules have off-target effects on kinases, it is advisable to screen this compound against a panel of recombinant kinases. Commercial services are available that offer screening against hundreds of kinases at one or two concentrations, followed by dose-response determination for any initial "hits".
Example Data Presentation for Kinase Profiling:
This table presents hypothetical data for illustrative purposes.
| Kinase | % Inhibition at 1 µM | IC50 (µM) |
| Hypothetical Target Kinase | 95% | 0.05 |
| Off-Target Kinase 1 | 80% | 0.5 |
| Off-Target Kinase 2 | 65% | 2.1 |
| Off-Target Kinase 3 | 15% | > 10 |
b) Phenotypic Screening:
Screening this compound across a panel of diverse cell lines can reveal unexpected sensitivities and provide clues about its mechanism of action and potential off-target effects.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical pathway of an off-target effect.
Caption: Experimental workflow for identifying off-targets.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Kipukasins: Nucleoside derivatives from Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. mdpi.com [mdpi.com]
- 4. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 5. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Connectivity Map (CMAP) | Broad Institute [broadinstitute.org]
Validation & Comparative
Kipukasin D: A Comparative Analysis with Other Nucleoside Antibiotics
For Immediate Release
In the landscape of antimicrobial research, the quest for novel compounds to combat drug-resistant pathogens is relentless. Among the diverse classes of potential therapeutics, nucleoside antibiotics stand out for their targeted mechanisms of action. This guide provides a detailed comparison of kipukasin D, a member of the emerging aroyl uridine derivative family, with other established nucleoside antibiotics, supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.
Executive Summary
This compound is a naturally occurring aroyl uridine derivative isolated from Aspergillus versicolor. While research on this compound is still in its nascent stages, its structural similarity to other uridine-based antibiotics suggests a potential mechanism of action involving the inhibition of bacterial cell wall synthesis. This guide contrasts the limited available data on this compound with the well-characterized activities of other nucleoside antibiotics, particularly those targeting the bacterial cell wall, such as tunicamycin. A significant knowledge gap exists regarding the specific antibacterial spectrum, potency, and mechanism of this compound, highlighting the need for further investigation to ascertain its therapeutic potential.
Structural and Functional Overview
This compound belongs to a class of seven aroyl uridine derivatives, designated kipukasins A-G, which were first isolated from Hawaiian isolates of the fungus Aspergillus versicolor.[1][2] These compounds are notable for being the first naturally occurring aroyl nucleosides discovered.[3] Structurally, this compound is characterized by a uridine nucleoside acylated with a 2,4-dimethoxy-6-methylbenzoyl group at the 3'-position of the ribose sugar.
In contrast, other nucleoside antibiotics have more diverse structural modifications. For instance, tunicamycin, another uridine derivative, possesses a complex structure featuring a tunicamine sugar and a fatty acid side chain. This structural diversity underpins the varied biological activities and mechanisms of action observed across the nucleoside antibiotic class.
Comparative Antibacterial Performance
Quantitative data on the antibacterial activity of this compound is sparse and presents some contradictions in the existing literature. The initial study that identified the kipukasin family reported that kipukasins C-G, including this compound, were inactive in antibacterial disk diffusion assays at the concentrations tested.[3] However, a subsequent report indicated a minimum inhibitory concentration (MIC) of 50.0 μg/mL for this compound against Staphylococcus epidermidis. This discrepancy underscores the need for more extensive and standardized testing to determine the true antibacterial spectrum and potency of this compound.
For comparison, tunicamycin exhibits potent activity against a range of Gram-positive bacteria. The comparative MIC values are summarized in the table below.
| Antibiotic | Bacterial Strain | MIC (μg/mL) | Reference |
| This compound | Staphylococcus epidermidis | 50.0 | (Data requires further validation) |
| Tunicamycin | Staphylococcus aureus | 20 - 40 (in TSB medium) | [4] |
| Tunicamycin | Mycobacterium avium complex | 1 - >32 | [4] |
| Tunicamycin | Mycobacterium marinum | 0.025 | [4] |
| Tunicamycin | Mycobacterium smegmatis | 3.2 | [4] |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound and Tunicamycin.
Mechanism of Action: A Focus on Cell Wall Synthesis Inhibition
The precise mechanism of action for this compound has not been experimentally determined. However, based on its structural resemblance to other uridine-derived nucleoside antibiotics, it is hypothesized to interfere with bacterial cell wall biosynthesis. Many nucleoside antibiotics that share a uridine moiety, such as tunicamycin, the mureidomycins, and muraymycins, are known inhibitors of the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[1][5][6] MraY is a critical enzyme in the peptidoglycan synthesis pathway, responsible for the translocation of lipid II precursors across the bacterial cell membrane.[7] Inhibition of MraY disrupts the construction of the peptidoglycan layer, leading to cell lysis and bacterial death.
The MraY-Targeted Signaling Pathway
The inhibition of MraY by nucleoside antibiotics represents a key interference point in the bacterial cell wall synthesis pathway. A simplified representation of this pathway and the inhibitory action is depicted below.
Caption: Hypothesized inhibition of MraY by this compound.
This diagram illustrates the translocation of the peptidoglycan precursor UDP-MurNAc-pentapeptide from the cytoplasm to the periplasm by the MraY translocase, a crucial step in cell wall synthesis. Tunicamycin is a known inhibitor of MraY. It is hypothesized that this compound may also target this enzyme.
Experimental Protocols
To ensure the reproducibility and comparability of antibacterial susceptibility data, standardized experimental protocols are essential. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a natural product, such as this compound, using the broth microdilution method.
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
Test compound (e.g., this compound) stock solution of known concentration.
-
96-well microtiter plates.
-
Bacterial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria).
-
Negative control (broth and solvent only).
-
Microplate reader or visual inspection.
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium across the wells of the microtiter plate. The final volume in each well should be 100 µL.
-
Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension.
-
Include a positive control (serial dilutions of a standard antibiotic) and a negative control (broth and the solvent used to dissolve the test compound) on each plate.
-
Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for S. epidermidis) for 18-24 hours.
-
Determine the MIC by observing the lowest concentration of the test compound at which there is no visible growth (turbidity). This can be done by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for screening and evaluating the antibacterial activity of a natural product like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kipukasins, nucleoside derivatives from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kipukasins: Nucleoside derivatives from Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of the Antibacterial Efficacy of Kipukasin D
This guide provides a detailed comparison of the antibacterial effects of kipukasin D, a nucleoside derivative isolated from Aspergillus versicolor, against other established antibiotics. The information is intended for researchers, scientists, and drug development professionals interested in the potential of novel antimicrobial agents.
Executive Summary
This compound has demonstrated variable in vitro activity against Gram-positive bacteria. One study has reported a Minimum Inhibitory Concentration (MIC) of 50.0 μg/mL against Staphylococcus epidermidis. However, other research indicated a lack of activity against Staphylococcus aureus and Bacillus subtilis at a concentration of 100 μ g/disk . This suggests that the antibacterial spectrum of this compound may be narrow or that its efficacy is highly dependent on the specific bacterial strain and testing methodology. For context, this guide compares the reported activity of this compound with that of two widely used antibiotics against S. epidermidis, vancomycin and linezolid.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound, vancomycin, and linezolid against Staphylococcus epidermidis. It is important to note the conflicting data regarding the efficacy of this compound.
| Compound | Target Organism | Reported MIC (μg/mL) |
| This compound | Staphylococcus epidermidis | 50.0 |
| Vancomycin | Staphylococcus epidermidis | ≤4 (Susceptible)[1] |
| 8-16 (Intermediate)[1] | ||
| ≥32 (Resistant)[1] | ||
| Linezolid | Staphylococcus epidermidis | >4 (Resistant)[2] |
| MIC >32 (Resistant)[3] |
Note: The provided MIC values for vancomycin and linezolid are based on established clinical breakpoints and literature data for susceptible and resistant strains. The activity of this compound requires further validation to establish a definitive MIC range.
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, such as this compound, against a bacterial strain. This method is based on the widely accepted broth microdilution technique.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Materials:
- Test compound (e.g., this compound)
- Bacterial strain (e.g., Staphylococcus epidermidis ATCC 12228)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (35°C ± 2°C)
- Micropipettes and sterile tips
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the serially diluted compound. b. Include a positive control well (bacteria in CAMHB without the compound) and a negative control well (CAMHB only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for MIC determination.
Hypothetical Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Hypothetical mechanism of action.
References
A Comparative Analysis of Kipukasin D and its Analogues in Antimicrobial Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally occurring antimicrobial compound Kipukasin D with its known natural analogues. Due to a lack of publicly available data on the performance of synthetic this compound analogues, this guide leverages structure-activity relationship (SAR) studies of other modified uridine derivatives to provide a logical framework for potential synthetic strategies.
Introduction to this compound
This compound is a member of the kipukasin family of compounds, which are aroyl uridine derivatives isolated from the fungus Aspergillus versicolor[1][2]. These natural products have garnered interest for their modest antibacterial properties, particularly against Gram-positive bacteria[1][2]. The core structure of the kipukasins consists of a uracil-1-β-D-ribofuranoside moiety with an aroyl group attached to the ribose sugar. Variations in this aroyl group and other substitutions on the ribose account for the diversity of the kipukasin family.
Performance of this compound and Natural Analogues
Initial screenings of the kipukasin family have revealed modest antibacterial activity, primarily against Gram-positive bacteria. The available data from disk diffusion assays are summarized below.
Table 1: Antibacterial Activity of Natural Kipukasin Analogues
| Compound | Test Organism | Concentration (µ g/disk ) | Zone of Inhibition (mm) | Reference |
| Kipukasin A | Staphylococcus aureus | 100 | 18 | [2] |
| Kipukasin B | Bacillus subtilis | 100 | 12 | [2] |
| Kipukasin C | S. aureus, B. subtilis | 100 | Inactive | [2] |
| This compound | S. aureus, B. subtilis | 100 | Inactive | [2] |
| Kipukasin E | S. aureus, B. subtilis | 100 | Inactive | [2] |
| Kipukasin F | S. aureus, B. subtilis | 100 | Inactive | [2] |
| Kipukasin G | S. aureus, B. subtilis | 100 | Inactive | [2] |
Note: "Inactive" indicates no observable zone of inhibition at the tested concentration.
As indicated in Table 1, only Kipukasins A and B demonstrated measurable antibacterial activity in the initial disk diffusion assays. This compound, along with C, E, F, and G, was inactive under these specific test conditions[2].
Structure-Activity Relationship (SAR) and Potential for Synthetic Analogues
While no dedicated SAR studies for the kipukasin family are available, research on other synthetic uridine derivatives provides valuable insights into how structural modifications could enhance antimicrobial potency. Studies on various acylated and modified uridine nucleosides suggest that the nature and position of substituents on the ribose ring and the uracil base play a crucial role in their biological activity[3][4][5][6][7].
-
Acylation of Ribose Hydroxyl Groups: The type and position of acyl groups on the 2', 3', and 5'-hydroxyls of the ribose can significantly impact antibacterial and antifungal activity. For instance, the presence of specific long-chain fatty acyl groups can enhance membrane interaction and subsequent cell death[7].
-
Modification of the Uracil Base: Alterations to the uracil moiety, such as halogenation or the introduction of other functional groups, can influence target binding and biological activity[8][9].
-
Aroyl Group Variation: In the case of kipukasins, the aroyl substituent is a key variable. Synthetic analogues with different aromatic and heteroaromatic rings, as well as varied substitution patterns on these rings, could lead to improved antibacterial performance.
Based on these general principles, a logical workflow for the design and evaluation of synthetic this compound analogues can be proposed.
Caption: A proposed workflow for the development and optimization of synthetic this compound analogues.
Experimental Protocols
The primary methods for evaluating the antibacterial performance of this compound and its analogues are the disk diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC).
1. Disk Diffusion Assay
This method provides a qualitative assessment of antibacterial activity.
-
Bacterial Culture Preparation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared to a turbidity equivalent to a 0.5 McFarland standard[10].
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate[10].
-
Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µ g/disk ) and placed on the agar surface[10].
-
Incubation: The plates are incubated at 37°C for 16-20 hours[10].
-
Result Interpretation: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition corresponds to greater antibacterial activity[10].
2. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This is a quantitative measure of potency.
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate[11].
-
Inoculation: Each well is inoculated with a standardized concentration of the test bacterium[11].
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours[11].
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed[11].
Hypothetical Signaling Pathway for Antibacterial Action
The precise mechanism of action for the kipukasins has not been elucidated. However, as nucleoside analogues, they may act as antimetabolites, interfering with nucleic acid or protein synthesis. The diagram below illustrates a hypothetical signaling pathway for the antibacterial action of a uridine analogue like this compound.
References
- 1. Kipukasins, nucleoside derivatives from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kipukasins: Nucleoside derivatives from Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents [mdpi.com]
- 4. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure activity relationship of uridine 5′-diphosphate analogues at the human P2Y6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of uracil nucleotide derivatives towards the identification of human P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Activity of Kipukasin D and Its Analogs
An Independent Review of Kipukasin D: Comparative Efficacy and Methodologies
This compound is a nucleoside derivative that was first isolated from the fungus Aspergillus versicolor.[1][2] Early studies on the bioactivity of this compound reported it to be inactive in antibacterial assays against Staphylococcus aureus and Bacillus subtilis.[2] However, subsequent research has shown that this compound does exhibit antibacterial effects against Staphylococcus epidermidis, with a reported Minimum Inhibitory Concentration (MIC) of 50.0 μM.[3] This suggests a degree of selectivity in its antibacterial action.
Several other Kipukasin analogs have also been isolated and tested for their antibacterial properties. A comparison of their activities provides valuable insight into potential structure-activity relationships. For instance, Kipukasins A and B showed modest activity against Staphylococcus aureus and Bacillus subtilis, respectively, in initial screenings.[1][2] Further studies have identified additional analogs, Kipukasins H and I, which demonstrated more potent activity against S. epidermidis with MIC values of 12.5 μM.[3]
A summary of the reported antibacterial activities of this compound and its analogs is presented in the table below.
| Compound | Target Organism | Activity |
| This compound | Staphylococcus epidermidis | MIC: 50.0 μM[3] |
| Staphylococcus aureus | Inactive[2] | |
| Bacillus subtilis | Inactive[2] | |
| Kipukasin A | Staphylococcus aureus | 18-mm zone of inhibition at 100 μ g/disk [2] |
| Kipukasin B | Bacillus subtilis | 12-mm zone of inhibition at 100 μ g/disk [2] |
| Kipukasin E | Staphylococcus epidermidis | MIC: 50.0 μM[3] |
| Kipukasin H | Staphylococcus epidermidis | MIC: 12.5 μM[3] |
| Kipukasin I | Staphylococcus epidermidis | MIC: 12.5 μM[3] |
Experimental Protocols
The methodologies employed in the isolation and bioactivity testing of this compound and its analogs are crucial for the independent verification of these findings.
Fungal Fermentation and Extraction
The Kipukasin compounds were isolated from solid-substrate fermentation cultures of Aspergillus versicolor. The general procedure involves:
-
Culturing: The fungus is grown on a solid substrate, such as rice, at 25°C for approximately 30 days.
-
Extraction: The fermented mixture is then extracted with an organic solvent, typically ethyl acetate.
-
Purification: The crude extract is subjected to various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), to isolate the individual Kipukasin compounds.
Antibacterial Assays
The antibacterial activity of the isolated compounds has been assessed using standard methods:
-
Disk Diffusion Assay: This method was used in the initial screening of Kipukasins A-G. A known amount of the compound is applied to a paper disk, which is then placed on an agar plate inoculated with the target bacteria. The diameter of the zone of inhibition around the disk is measured after incubation.[2]
-
Minimum Inhibitory Concentration (MIC) Determination: This method provides a quantitative measure of antibacterial activity. The compounds are serially diluted in a liquid growth medium and inoculated with the target bacteria. The MIC is the lowest concentration of the compound that prevents visible growth of the bacteria.[3]
Signaling Pathways and Mechanism of Action
To date, there is no publicly available research detailing the mechanism of action or the specific signaling pathways affected by this compound. While studies on the producing organism, Aspergillus, have explored various signaling pathways, such as those involved in biofilm formation and secondary metabolism, these have not been directly linked to the bioactivity of this compound.[4][5][6]
The following diagram illustrates the general workflow for the discovery and initial bioactivity screening of natural products like this compound.
Caption: Workflow for this compound discovery.
References
- 1. Kipukasins, nucleoside derivatives from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kipukasins: Nucleoside derivatives from Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of research on natural products from marine-derived Aspergillus species as a source against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspergillus Oxylipin Signaling and Quorum Sensing Pathways Depend on G Protein-Coupled Receptors [mdpi.com]
- 5. Light Signaling Regulates Aspergillus niger Biofilm Formation by Affecting Melanin and Extracellular Polysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Kipukasin D in a Laboratory Setting
Core Principles for Disposal
Given the lack of specific hazard data for Kipukasin D, a cautious approach is necessary. The primary responsibility for the safe handling and disposal of infectious or potentially hazardous waste resides with the generator of the waste.[2] Therefore, all waste generated from work with this compound should be considered potentially hazardous.
Key considerations for disposal include:
-
Waste Segregation: Never mix incompatible wastes.[3] Waste streams should be properly segregated to avoid dangerous chemical reactions.
-
Container Management: Use sturdy, chemically resistant, and clearly labeled containers for waste collection. Keep containers closed except when adding waste.[3]
-
Professional Consultation: Before beginning any disposal procedure, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department. They can provide guidance based on local, state, and federal regulations.
Procedural Guidance for this compound Disposal
The following steps provide a general workflow for the safe disposal of this compound and associated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, always wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Characterization and Segregation
Properly characterize and segregate all waste streams associated with this compound.
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated labware such as pipette tips, microfuge tubes, and gloves. | Labeled hazardous waste container for solids. |
| Liquid Waste | Unused or expired solutions of this compound, as well as the first rinse of any container that held the compound. | Labeled hazardous waste container for liquids. |
| Sharps Waste | Contaminated needles, scalpels, or other sharp objects. | Approved sharps container.[4] |
| Biologically-Contaminated Waste | If this compound was used in conjunction with biological materials (e.g., cell cultures), this waste must be treated as biohazardous. | Labeled biohazardous waste bags for autoclaving. |
Step 3: Decontamination
For any biologically-contaminated waste, decontamination is a critical step. Steam autoclaving is a common and effective method for rendering infectious material safe.[2] After autoclaving, the waste can often be disposed of as general waste, but institutional policies may vary.[2]
Step 4: Container Rinsing
For empty containers of highly toxic chemicals (a prudent assumption in the absence of data), the first three rinses must be collected and disposed of as hazardous waste.[3] For other chemical containers, the first rinse should be collected as hazardous waste.[3]
Step 5: Waste Collection and Labeling
Ensure all waste containers are properly labeled with the contents, including the full chemical name ("this compound") and any known hazards. Use official hazardous waste tags as required by your institution.
Step 6: Storage and Pickup
Store hazardous waste in a designated, well-ventilated, and secure area.[5] Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.
Experimental Protocol: Alkaline Hydrolysis of Kipukasin A (as a reference)
While not a disposal method, the following published experimental protocol for the alkaline hydrolysis of a related compound, Kipukasin A, provides insight into its chemical stability and could be relevant for degradation studies under controlled laboratory conditions.
Procedure:
-
Treat the Kipukasin compound (e.g., 2.4 mg of Kipukasin A) with 0.1 N NaOH (0.5 mL).[1]
-
Allow the solution to stand at room temperature for 48 hours.[1]
-
Evaporate the solution to dryness.[1]
-
Purify the residue using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
This procedure demonstrates that the compound can be degraded under basic conditions, which may be a consideration for chemical neutralization as a disposal pretreatment, subject to rigorous safety evaluation and EHS approval.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.
Caption: Decision workflow for this compound waste management.
By adhering to these general guidelines and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
References
- 1. Kipukasins: Nucleoside derivatives from Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 5. solutions.covestro.com [solutions.covestro.com]
Personal protective equipment for handling kipukasin D
Disclaimer: Information regarding "kipukasin D" is limited. This guide is based on established safety protocols for handling potent, novel research compounds. All procedures must be conducted after a thorough, lab-specific risk assessment.
This compound is a pyrimidine nucleoside compound.[1] As with any active pharmacological agent, it requires careful handling to minimize exposure and ensure laboratory safety. This document provides essential guidance on personal protective equipment (PPE), operational protocols, and disposal for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Prior to handling this compound, a comprehensive risk assessment is mandatory. The primary hazards associated with potent research compounds include:
-
Dermal Exposure: Absorption through the skin.
-
Inhalation: Breathing in aerosolized powder.
-
Ingestion: Accidental transfer from contaminated surfaces.
-
Ocular Exposure: Contact with eyes, leading to irritation or absorption.
Personnel must be thoroughly trained on the potential hazards and the specific handling procedures outlined in this guide.
Personal Protective Equipment (PPE)
The selection of PPE is the most critical barrier between the researcher and the compound.[2][3][4] Minimum PPE requirements are detailed below. For tasks with a higher risk of exposure, such as handling larger quantities or potential for aerosolization, enhanced protection is necessary.
| Task Category | Engineering Controls | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Low-Risk Tasks (e.g., handling sealed containers, visual inspection) | General Laboratory Ventilation | Single pair of nitrile gloves | ANSI Z87.1-rated safety glasses[5] | Standard lab coat, closed-toe shoes |
| Medium-Risk Tasks (e.g., weighing solid, preparing solutions) | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloving with nitrile gloves[5] | Safety goggles | Lab coat, consideration of disposable sleeves |
| High-Risk Tasks (e.g., potential for aerosolization, cleaning spills) | Chemical Fume Hood | Heavy-duty gloves over nitrile gloves | Face shield worn over safety goggles[5] | Disposable gown, N95 respirator or higher |
Glove Selection: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] Always inspect gloves for tears or holes before use. For prolonged handling or when working with solvents, consult a glove compatibility chart to ensure adequate protection. Change gloves immediately if contamination is suspected.
Standard Operating Protocol: Weighing and Solution Preparation
This protocol outlines the step-by-step process for safely weighing solid this compound and preparing a stock solution.
Materials:
-
This compound (solid)
-
Verified Solvent (e.g., DMSO, Ethanol)
-
Ventilated Balance Enclosure (VBE) or Chemical Fume Hood
-
Analytical Balance
-
Spatula and Weigh Paper
-
Appropriate Glassware (e.g., volumetric flask)
-
Calibrated Pipettes
-
Waste Containers (Solid and Liquid)
Procedure:
-
Preparation: Don all required PPE as specified for medium-risk tasks.
-
Decontamination: Wipe down the work surface of the VBE or fume hood, the balance, and all equipment with a suitable decontamination solution (e.g., 70% ethanol).
-
Weighing:
-
Perform all manipulations within the containment of the VBE or fume hood.
-
Carefully transfer the desired amount of this compound from the storage vial to weigh paper using a clean spatula. Avoid any actions that could generate dust.
-
Once weighed, securely close the primary container of this compound.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add the appropriate volume of solvent using a calibrated pipette.
-
Cap the flask and mix gently until the solid is fully dissolved. Use a vortex or sonicator if necessary, ensuring the container remains sealed.
-
-
Cleanup:
-
Dispose of all contaminated disposable items (weigh paper, pipette tips, gloves) into the designated solid waste container.
-
Decontaminate the spatula, glassware, and work surface again.
-
Remove outer gloves before exiting the work area. Remove all other PPE in the designated gowning/de-gowning area.
-
-
Hand Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.
Spill and Disposal Plan
Spill Response:
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate high-risk PPE, gently cover the spill with absorbent pads wetted with a deactivating solution or water to prevent aerosolization.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag for disposal.
-
Decontaminate the area thoroughly.
-
-
Minor Spill (Liquid):
-
Alert personnel and ensure the area is well-ventilated.
-
Wearing high-risk PPE, contain the spill with absorbent material.
-
Wipe up the spill and place materials in a sealed bag for disposal.
-
Decontaminate the area.
-
Waste Disposal: All waste contaminated with this compound, including gloves, weigh paper, and excess material, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.
-
Sharps: All contaminated needles or sharp implements must be disposed of in a designated sharps container.
Follow all institutional and local regulations for hazardous waste disposal.
Caption: Workflow for PPE selection and safe handling of this compound.
References
- 1. This compound | C19H22N2O9 | CID 23624921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. saffronchemicals.com [saffronchemicals.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
